Metanil yellow
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGZLYXAPMMJTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4005-68-9 (Parent) | |
| Record name | Metanil yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5041722 | |
| Record name | C.I. Acid Yellow 36, monosodium salt | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Metanil yellow | |
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CAS No. |
587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2 | |
| Record name | Metanil yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Yellow 36, monosodium salt | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-(p-anilinophenylazo)benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METANIL YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPF5O5BW8 | |
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Foundational & Exploratory
Technical Guide: Metanil Yellow Chemical Structure, Properties, and Toxicology
This technical guide provides a comprehensive analysis of Metanil Yellow (Acid Yellow 36), structured for researchers and drug development professionals. It synthesizes chemical identity, synthesis protocols, toxicological mechanisms, and analytical detection methods.
Executive Summary
Metanil Yellow (CAS 587-98-4), chemically known as sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate, is a monoazo dye historically utilized in the textile, leather, and paper industries.[1][2] While it serves as a pH indicator in analytical chemistry, its illicit use as a food adulterant (e.g., in turmeric and pulses) presents significant toxicological risks.[2]
For drug development professionals, Metanil Yellow is a critical reference compound for studying azo-reduction mediated toxicity , oxidative stress signaling , and neurotoxicity models .[1] This guide details its physicochemical behavior, synthesis logic, and biological impact mechanisms.
Chemical Identity & Structural Analysis[1][3]
Metanil Yellow consists of a sulfonated benzene ring linked via an azo bond to a diphenylamine moiety. Its amphoteric nature allows it to function as an acid-base indicator.[1]
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | Sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate |
| Common Name | Metanil Yellow, Acid Yellow 36 |
| CAS Number | 587-98-4 |
| Molecular Formula | C₁₈H₁₄N₃NaO₃S |
| Molecular Weight | 375.38 g/mol |
| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Structural Dynamics
The molecule exhibits azo-hydrazone tautomerism , which is pH-dependent.[1]
-
Basic/Neutral Conditions (pH > 2.3): Exists predominantly in the azo form (Yellow), characterized by extended conjugation across the diphenylamine and benzenesulfonate rings.
-
Acidic Conditions (pH < 1.2): Protonation of the azo nitrogen or the amine group disrupts the conjugation system, shifting the absorption maximum and resulting in a red color.
Physicochemical Properties[1][3][8][9][10][11][12][13]
Understanding the physicochemical behavior is essential for developing stable formulations and detection assays.
| Parameter | Value / Characteristic | Relevance |
| Solubility | Water: ~25 g/L; Soluble in Ethanol; Insoluble in oils | High water solubility facilitates rapid systemic absorption in biological models.[1] |
| pH Range | 1.2 (Red) – 2.3 (Yellow) | Used as an indicator for acid-base titrations in non-aqueous solvents.[1] |
| 434 nm (Water/NaOH) | Primary wavelength for spectrophotometric quantification.[1] | |
| pKa | ~3.1 - 4.4 (amine protonation) | Determines ionization state in physiological fluids.[1] |
| Stability | Stable in alkaline media; sensitive to strong reducing agents | Azo bond cleavage occurs under reductive conditions (e.g., gut microbiota action).[1] |
Synthesis & Manufacturing Protocol
Objective: Synthesize Metanil Yellow via diazotization of metanilic acid followed by coupling with diphenylamine.
Reaction Logic
The synthesis follows a classic azo coupling pathway. Metanilic acid is diazotized to form an electrophilic diazonium salt. This salt attacks the electron-rich diphenylamine ring at the para position relative to the amine group.
-
Critical Control Point: The coupling must be controlled to favor C-coupling (at the ring) over N-coupling (at the amine nitrogen).[1]
Synthesis Pathway Diagram[1]
Figure 1: Chemical synthesis pathway of Metanil Yellow via diazotization and azo coupling.[1]
Experimental Protocol
-
Diazotization:
-
Dissolve 0.1 mol of Metanilic Acid in 100 mL of water containing 0.1 mol NaOH.
-
Add 0.1 mol Sodium Nitrite (NaNO₂) .[1]
-
Pour this mixture slowly into a beaker containing 25 mL concentrated HCl and crushed ice, maintaining temperature at 0–5°C .
-
Validation: Potassium iodide-starch paper should turn blue (excess nitrous acid).[1]
-
-
Coupling:
-
Dissolve 0.1 mol Diphenylamine in ethanol or dilute acetic acid.
-
Slowly add the diazonium salt solution to the diphenylamine solution with constant stirring.
-
Maintain the reaction mixture for 1 hour.
-
Neutralize with Sodium Carbonate to precipitate the sodium salt of the dye.
-
-
Purification:
-
Filter the crude precipitate.
-
Recrystallize from hot water/ethanol to remove unreacted diphenylamine.
-
Toxicological Profile & Mechanism of Action[4][14][15]
For drug safety researchers, Metanil Yellow serves as a model for xenobiotic-induced oxidative stress .[1]
Mechanism of Toxicity
The toxicity is primarily mediated by the reductive cleavage of the azo bond by intestinal azoreductases (bacterial or hepatic), releasing aromatic amines which generate Reactive Oxygen Species (ROS).
Key Pathways:
-
Oxidative Stress: Increases Lipid Peroxidation (LPO) and depletes Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase (CAT).
-
Neurotoxicity: Alters neurotransmitter levels (Dopamine, Noradrenaline, Serotonin) in the striatum and hypothalamus.[3]
-
Reproductive Toxicity: Disrupts spermatogenesis and ovarian folliculogenesis via germ cell apoptosis.
Toxicity Signaling Diagram[1]
Figure 2: Mechanism of action showing the cascade from azo-reduction to organ-specific toxicity.[1]
Quantitative Toxicity Data
| Endpoint | Value | Species/Model |
| LD50 (Oral) | > 2000 mg/kg | Rat (Acute) |
| NOAEL | Low (Chronic exposure is critical) | Rat (Long-term) |
| Target Organs | Liver, Kidney, Brain, Testes | Systemic |
Analytical Detection & Quantification
Reliable detection is required for food safety surveillance and biological monitoring.
HPLC-DAD Protocol (Standard Method)
This protocol separates Metanil Yellow from food matrices or biological fluids.[1]
-
Instrument: High-Performance Liquid Chromatography (HPLC) with Diode Array Detector (DAD).[1][4][5]
-
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 434 nm (Visible region).[1]
-
Self-Validation Step: Inject a standard solution (10 ppm). Retention time should be consistent (approx. 3.5 - 5.0 min depending on gradient). Calculate resolution (
) > 1.5 against nearest interfering peak.[1]
Rapid Spectrophotometric Check
-
Principle: Absorbance shift in acidic media.
-
Procedure:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3935589, Metanil Yellow. Retrieved from [Link][1]
- Sarkar, R., & Ghosh, P. (2012).
-
Nagaraja, T. N., & Desiraju, T. (1993). Effects of chronic consumption of metanil yellow by developing and adult rats on brain regional levels of noradrenaline, dopamine and serotonin.[3]Journal of Toxicology and Environmental Health. Retrieved from [Link]
-
Global Research Online. Metanil Yellow Decreases the Gastrointestinal Transit through Suppression of the Contractile Activity of the Small Intestine. Retrieved from [Link]
-
CABI Digital Library (2019). Determination of metanil yellow in juice and jam by high performance liquid chromatography.[4] Retrieved from [Link][1]
Sources
- 1. METANIL YELLOW | 587-98-4 [chemicalbook.com]
- 2. Metanil Yellow - Wikipedia [en.wikipedia.org]
- 3. Effects of chronic consumption of metanil yellow by developing and adult rats on brain regional levels of noradrenaline, dopamine and serotonin, on acetylcholine esterase activity and on operant conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. medcrop.or.kr [medcrop.or.kr]
- 6. scispace.com [scispace.com]
- 7. Diazotisation [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis and Manufacturing of Metanil Yellow
This guide provides a comprehensive overview of the chemical synthesis and industrial manufacturing of Metanil yellow (C.I. Acid Yellow 36), an azo dye with significant applications in various industries. The document is intended for researchers, chemists, and professionals in drug development and chemical manufacturing, offering detailed protocols, mechanistic insights, and safety considerations.
Introduction to Metanil Yellow
Metanil yellow, with the IUPAC name sodium 3-((4-anilinophenyl)azo)benzenesulfonate, is a synthetic organic compound belonging to the azo dye class.[1][2] These dyes are characterized by the presence of an azo group (-N=N-) which connects aromatic rings and forms an extensive chromophore, responsible for the dye's color.[2] Metanil yellow appears as a brownish-yellow solid or powder and is soluble in water.[1][3]
Historically, it has been used for dyeing textiles such as wool, silk, and nylon, as well as coloring paper, leather, and soaps.[2][3][4] It also serves as a biological stain and a pH indicator, changing from red to yellow in the pH range of 1.2 to 3.2.[1][5] Despite its industrial applications, Metanil yellow is a non-permitted food colorant due to its toxicity.[6] Its use in food products, often as an adulterant in turmeric and other spices to enhance color, poses significant health risks.[1][6]
The Chemistry of Synthesis: A Two-Step Process
The synthesis of Metanil yellow is a classic example of azo dye formation, which fundamentally involves two sequential chemical reactions: diazotization and azo coupling .
-
Diazotization: This initial step involves the conversion of a primary aromatic amine, in this case, metanilic acid (3-aminobenzenesulfonic acid), into a diazonium salt. This reaction is conducted in the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures. The low temperature is critical to prevent the unstable diazonium salt from decomposing.[7]
-
Azo Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling agent. For Metanil yellow, the coupling component is diphenylamine. The diazonium salt attacks the para-position of the diphenylamine ring, which is activated by the amino group, forming the characteristic azo bond (-N=N-) that links the two aromatic systems.[4]
The overall reaction can be visualized as follows:
Caption: The two-stage synthesis process of Metanil yellow.
Raw Materials and Reagents
A successful synthesis relies on the quality of the starting materials. The primary reagents required are:
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| Metanilic Acid | C₆H₇NO₃S | 173.19 | Primary aromatic amine |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing agent |
| Hydrochloric Acid | HCl | 36.46 | Provides acidic medium and reacts with NaNO₂ to form nitrous acid |
| Diphenylamine | C₁₂H₁₁N | 169.22 | Coupling component |
| Sodium Carbonate | Na₂CO₃ | 105.99 | pH adjustment |
| Sodium Chloride | NaCl | 58.44 | Salting out the product |
| Ice | H₂O | 18.02 | Temperature control |
Detailed Laboratory Synthesis Protocol
This protocol outlines a laboratory-scale procedure for the synthesis of Metanil yellow. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Diazotization of Metanilic Acid
-
Preparation of Metanilic Acid Suspension: In a beaker, add a specific quantity of metanilic acid to water and stir to create a uniform suspension.[8]
-
Acidification and Cooling: Transfer the suspension to a reaction vessel. Add a quantitative amount of hydrochloric acid.[8] Place the vessel in an ice bath and add crushed ice directly to the mixture to cool the temperature to 0-5 °C.[8] The low temperature is crucial to ensure the stability of the diazonium salt that will be formed.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in water.[8]
-
Formation of Diazonium Salt: Slowly add the sodium nitrite solution to the chilled metanilic acid suspension while maintaining vigorous stirring. The temperature must be kept below 5 °C throughout the addition. After the complete addition, continue stirring the mixture for approximately one hour to ensure the diazotization reaction is complete.[8] The resulting solution contains the diazotized metanilic acid.
Part 2: Azo Coupling Reaction
-
Preparation of Coupling Agent: Since diphenylamine is insoluble in water, it must be emulsified before the reaction.[4] This can be achieved by dissolving it in a suitable solvent or creating a fine suspension in water with the help of an emulsifying agent.
-
Coupling: The previously prepared diazo liquid is then added to the coupling vessel containing the diphenylamine emulsion.[8] The reaction is typically carried out at a controlled temperature, for instance, around 13 °C.[8]
-
pH Control and Reaction Completion: The pH of the reaction mixture is a critical parameter. Initially, the coupling is carried out under acidic conditions. The pH is then carefully adjusted using a soda ash (sodium carbonate) solution. For example, the pH might be raised to 4.3 and held until the diazonium compound is no longer detectable.[8] The reaction is allowed to proceed with stirring for an additional 30 minutes to ensure completion.[8]
-
Isolation of the Product (Salting Out): To precipitate the dye from the solution, the pH is further raised to approximately 8.2, and a saturated solution of sodium chloride (refined salt) is added.[8] This process, known as "salting out," reduces the solubility of the dye in the aqueous medium, causing it to precipitate. The mixture is stirred until the supernatant liquid becomes clear.[8]
-
Filtration and Washing: The precipitated Metanil yellow is collected by filtration. The solid product is then washed with a brine solution to remove any remaining impurities.
Part 3: Drying and Finishing
-
Drying: The wet dye cake is dried in an oven at a controlled temperature to remove residual water.
-
Crushing and Standardization: The dried dye is then crushed into a fine powder.[8][9] For commercial preparations, it is often mixed with an inert salt like anhydrous sodium sulfate to standardize the color strength.[8]
Industrial Manufacturing Workflow
The transition from laboratory synthesis to industrial manufacturing involves scaling up the process and employing specialized equipment for each step. The core chemical principles remain the same, but the focus shifts to efficiency, safety, and cost-effectiveness.
Caption: A simplified workflow for the industrial production of Metanil yellow.
The key stages in industrial manufacturing include:
-
Raw Material Sourcing: Procuring high-quality intermediates from accredited vendors is the first step.[10]
-
Diazotization: This is carried out in large, jacketed reactors equipped with cooling systems to maintain the required low temperatures.
-
Azo Coupling: The diazo compound is transferred to a separate, large-scale coupling reactor where it is reacted with the diphenylamine emulsion under controlled pH and temperature.[10]
-
Purification: The "salting out" and filtration steps are performed using industrial-scale precipitation tanks and filter presses.[10]
-
Drying and Finishing: The dye is typically dried using efficient methods like roller drying or spray drying, followed by crushing and blending to meet product specifications.[8][9][10]
-
Quality Control: Throughout the process, samples are taken for quality verification, testing for parameters like shade, solubility, and purity.[10]
Safety, Handling, and Regulatory Status
Metanil yellow is classified as a hazardous substance and requires careful handling.
Hazard Identification:
-
Health Hazards: It can cause serious eye damage.[11] It is also irritating to the skin and respiratory system.[12] Some studies have indicated potential for impaired fertility and mutagenic effects.[12]
-
Physical Hazards: As a combustible solid, fine dust can form explosive mixtures with air.[12]
-
Environmental Hazards: It is harmful to aquatic organisms with long-lasting effects.[11][12]
Safety Precautions and PPE:
-
Engineering Controls: Work in well-ventilated areas, preferably under a fume hood, with systems to control dust generation.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] In dusty environments, a dust respirator is necessary.[12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from oxidizing agents. Wash hands thoroughly after handling.[11][12]
Regulatory Status: The use of Metanil yellow in food products is prohibited in many countries. In the United States, the FDA withdrew its approval for use in drugs and cosmetics.[12][13] It is considered a non-permitted food additive.[1]
| Parameter | Information | Source |
| CAS Number | 587-98-4 | [11][14] |
| EC Number | 209-608-2 | [11] |
| Molecular Formula | C₁₈H₁₄N₃NaO₃S | [12] |
| Molecular Weight | 375.38 g/mol | [15] |
| Hazard Statements | H318: Causes serious eye damage. H412: Harmful to aquatic life with long lasting effects. | [11] |
| Precautionary Statements | P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
References
- Preparation method of Metanil yellow G - Eureka | P
- CN104250451A - Preparation method of Metanil yellow G - Google P
- Metanil Yellow Manufacturers in India: Navjivan Quality - Krishna Impex. (URL: )
-
DYE synthesis .pptx - Slideshare. (URL: [Link])
-
Metanil Yellow - PubChem - NIH. (URL: [Link])
-
Detection of metanil yellow contamination in turmeric using FT-Raman and FT-IR spectroscopy - SPIE Digital Library. (URL: [Link])
-
Chemical structure of the Metanil Yellow azo-dye molecule. - ResearchGate. (URL: [Link])
-
Metanil Yellow - Acid Dyes. (URL: [Link])
-
Metanil Yellow : Food Colour - FoodManifest. (URL: [Link])
-
Metanil yellow – Knowledge and References - Taylor & Francis. (URL: [Link])
-
some reactions of diazonium ions - Chemguide. (URL: [Link])
-
Process development for removal and recovery of Metanil Yellow by adsorption on waste materials-bottom ash and de-oiled soya - ResearchGate. (URL: [Link])
-
Safety Data Sheet: Metanil yellow (C.I. 13065) - Carl ROTH. (URL: [Link])
-
METANIL YELLOW, AN ALARMING PROBLEM IN FOOD INDUSTRIES - IIP Series. (URL: [Link])
-
The Synthesis of Azo Dyes. (URL: [Link])
-
Acid Dyes Metanil-Yellow - Scindia Group. (URL: [Link])
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Metanil yellow solubility in water and ethanol
An In-Depth Technical Guide to the Solubility of Metanil Yellow in Water and Ethanol
Introduction
Metanil yellow, also known as C.I. Acid Yellow 36, is a monoazo dye belonging to the azo class of compounds.[1] Its molecular structure imparts a vibrant yellow hue, making it a significant colorant in industries such as textiles for dyeing wool and silk, paper, and leather.[2] Beyond its dyeing applications, Metanil yellow serves as a pH indicator, exhibiting a color transition from red to yellow between pH 1.2 and 3.2.[1] This guide provides a detailed examination of the physicochemical principles governing the solubility of Metanil yellow in two common polar protic solvents: water and ethanol. Understanding these solubility characteristics is paramount for researchers, scientists, and professionals in drug development and analytical chemistry, as it dictates the dye's application, formulation, and analytical detection.
Physicochemical Characteristics
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Metanil yellow is an organic sodium salt with a distinct structure featuring both polar and non-polar regions.[3]
Table 1: Physicochemical Properties of Metanil Yellow
| Property | Value | Source |
|---|---|---|
| Chemical Name | Sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate | [3] |
| C.I. Name | Acid Yellow 36 | [2] |
| CAS Number | 587-98-4 | [4] |
| Molecular Formula | C₁₈H₁₄N₃NaO₃S | [3][4] |
| Molar Mass | 375.38 g/mol | [5] |
| Appearance | Brownish-yellow or orange powder | [6][7] |
| Melting Point | >250 °C |[5] |
The molecule's architecture consists of a polar sodium sulfonate group (-SO₃⁻Na⁺) attached to a large, predominantly non-polar backbone composed of two phenyl rings linked by an azo group (-N=N-). This amphiphilic nature is the primary determinant of its solubility behavior in different solvents.
Quantitative Solubility
The solubility of Metanil yellow varies between water and ethanol due to the differing polarities and intermolecular forces of the solvents. While various sources report on its solubility, there can be discrepancies in the exact values, likely attributable to differences in experimental conditions such as temperature and purity of the dye.
Table 2: Reported Solubility of Metanil Yellow
| Solvent | Solubility Value | Equivalent to | Source |
|---|---|---|---|
| Water | 5.36 g / 100 mL | 53.6 g/L | [8] |
| Water | 25 g/L | 2.5 g / 100 mL | [5][7][9] |
| Ethanol | 1.45 g / 100 mL | 14.5 g/L |[8] |
Generally, Metanil yellow exhibits greater solubility in water than in ethanol. This difference is explained by the specific intermolecular interactions between the dye and each solvent.
Causality of Differential Solubility: An Analysis of Intermolecular Forces
The principle of "like dissolves like" is fundamental to understanding solubility. This means that solutes dissolve best in solvents that have similar intermolecular forces.
Solubility in Water
Water is a highly polar solvent characterized by its ability to form extensive hydrogen bond networks. The dissolution of Metanil yellow in water is driven by several key interactions:
-
Ion-Dipole Interactions : This is the most significant force. The ionic sodium sulfonate group (-SO₃⁻Na⁺) dissociates in water. The positively charged sodium ion (Na⁺) and the negatively charged sulfonate group (SO₃⁻) are strongly attracted to the partial negative (oxygen) and partial positive (hydrogen) ends of the water molecules, respectively. This strong solvation of the ions by water molecules overcomes the lattice energy of the solid dye.
-
Hydrogen Bonding : The oxygen atoms of the sulfonate group and the nitrogen atoms of the azo group can act as hydrogen bond acceptors, forming hydrogen bonds with the hydrogen atoms of water molecules.
Despite these favorable interactions, the large non-polar aromatic portion of the Metanil yellow molecule is hydrophobic and disrupts the hydrogen bonding network of water, which limits its overall solubility.
Solubility in Ethanol
Ethanol (C₂H₅OH) is also a polar protic solvent, but it is less polar than water. Its structure includes a polar hydroxyl (-OH) group and a non-polar ethyl (-C₂H₅) group.
-
Hydrogen Bonding and Dipole-Dipole Forces : The hydroxyl group of ethanol allows it to form hydrogen bonds and engage in dipole-dipole interactions with the polar sulfonate group of Metanil yellow.[10][11]
-
London Dispersion Forces : The non-polar ethyl group of ethanol interacts favorably with the non-polar phenyl rings of the dye via London dispersion forces.
The solubility in ethanol is a balance. While ethanol can solvate the polar head of the dye, its lower polarity and weaker hydrogen bonding capacity compared to water make the ion-dipole interactions less effective.[12] This results in a lower overall solubility compared to water, as reported in quantitative data.[8]
Caption: Intermolecular forces governing Metanil yellow solubility.
Experimental Protocol: Spectrophotometric Determination of Solubility
To ensure trustworthy and reproducible results, a self-validating experimental protocol is essential. The following method utilizes the shake-flask technique followed by UV-Visible spectrophotometry, a standard approach for determining the solubility of colored compounds.
Step-by-Step Methodology
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of Metanil yellow of known concentration (e.g., 100 mg/L) in the chosen solvent (water or ethanol).
-
Create a series of standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L) by serial dilution of the stock solution.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is approximately 414-435 nm for Metanil yellow.[5][7]
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve, which validates the relationship according to the Beer-Lambert law.
-
-
Equilibration (Saturation):
-
Add an excess amount of solid Metanil yellow powder to a known volume of the solvent (water or ethanol) in a sealed container (e.g., a screw-cap flask). The excess solid ensures that saturation is reached.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge an aliquot of the mixture at high speed (e.g., 3000g for 10 minutes).[13]
-
Carefully collect the clear supernatant, ensuring no solid particles are transferred. For additional certainty, the supernatant can be passed through a 0.45 µm syringe filter.
-
-
Quantification:
-
Dilute the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the previously established calibration curve. A precise dilution factor must be recorded.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the same λmax used for the standards.
-
-
Calculation:
-
Use the absorbance of the diluted sample and the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of Metanil yellow in the solvent at the specified temperature.
-
Caption: Workflow for experimental solubility determination.
Conclusion
Metanil yellow is a versatile azo dye soluble in both water and ethanol. Its solubility is significantly higher in water, a fact attributed to the powerful ion-dipole interactions between water's highly polar molecules and the dye's sodium sulfonate group. While ethanol can also solvate the dye through hydrogen bonding and dispersion forces, its lower polarity results in weaker overall interactions and thus lower solubility. This comprehensive understanding of its solubility, grounded in the principles of intermolecular forces and validated by robust experimental protocols, is crucial for the effective application of Metanil yellow in scientific and industrial contexts.
References
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ChemBK. (n.d.). Metanil Yellow. Retrieved from [Link]
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IHC WORLD. (2024, January 27). Reagent and Dye Solubility Chart. Retrieved from [Link]
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Acid Dyes. (n.d.). Metanil Yellow. Retrieved from [Link]
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RXSOL. (n.d.). Metanil Yellow. Retrieved from [Link]
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Sato, K., et al. (2021). Development of Water Solubility of 2-Phenylsulfanylhydroquinone Dimer Dye. ACS Omega, 6(13), 9152–9159. Retrieved from [Link]
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Biedermann, W., et al. (2015). A new method for the determination of the solubility of disperse dyes. ResearchGate. Retrieved from [Link]
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Carl ROTH. (2021, March 31). Safety Data Sheet: Metanil yellow (C.I. 13065). Retrieved from [Link] cGRmfGU5YjQzYjYwYjEwMjM3YjQ5YjYyYjM3YjQ5YjYyYjM3YjQ5YjYyYjM3YjQ5YjYyYjM3YjQ5YjYy
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The Organic Chemistry Tutor. (2022, January 14). Intermolecular Forces for C2H5OH (Ethanol). YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to the Toxicological Profile of Metanil Yellow
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metanil yellow is a non-permitted, water-soluble azo dye extensively used as an adulterant in various food products, particularly in developing countries, due to its vibrant yellow color and low cost. Despite its widespread use, Metanil yellow poses significant health risks, with a toxicological profile characterized by multi-organ damage. This technical guide provides a comprehensive overview of the current scientific understanding of Metanil yellow's toxicology, focusing on its physicochemical properties, toxicokinetics, mechanisms of toxicity, and its effects on various organ systems. Furthermore, this guide details experimental protocols for the assessment of its toxicity and analytical methods for its detection in food matrices, aiming to equip researchers and scientists with the necessary knowledge to address the public health concerns associated with this hazardous dye.
Introduction: The Scientific Concern of a Non-Permitted Food Colorant
Metanil yellow (Acid Yellow 36) is an industrial dye used for coloring textiles, paper, and leather.[1] However, its low cost and bright, stable color have led to its illicit use as a food coloring agent, frequently detected in products like turmeric powder, pulses, sweets, and beverages.[2] Classified as a non-permitted food additive by regulatory bodies worldwide, including the Prevention of Food Adulteration Act of India, its presence in the food chain is a significant public health issue.[3][4] The continued and often unknowing consumption of Metanil yellow-adulterated food products necessitates a thorough understanding of its toxicological profile to inform risk assessment, regulatory actions, and the development of effective mitigation strategies.
Physicochemical Properties
Metanil yellow, with the chemical formula C₁₈H₁₄N₃NaO₃S, is an anionic monoazo dye.[1] Its chemical structure, characterized by the presence of an azo bond (-N=N-), is central to both its coloring properties and its toxicological activity.
| Property | Value | Reference |
| Chemical Name | Sodium 3-[(4-anilinophenyl)diazenyl]benzenesulfonate | [1] |
| CAS Number | 587-98-4 | [1] |
| Molecular Formula | C₁₈H₁₄N₃NaO₃S | [1] |
| Molecular Weight | 375.38 g/mol | [1] |
| Appearance | Yellow to orange-yellow powder | [1] |
| Solubility | Water-soluble | [5] |
Toxicokinetics: Absorption, Metabolism, and Excretion
Upon ingestion, Metanil yellow is absorbed through the intestine and enters the bloodstream, facilitating its distribution to various organs.[6] While specific details on its absorption efficiency and excretion pathways are not extensively documented in publicly available literature, its metabolism has been a subject of investigation.
Metanil yellow is known to be a bifunctional inducer of hepatic xenobiotic-metabolizing enzymes.[7] It significantly induces both Phase I (cytochrome P-450 dependent monooxygenases) and Phase II (glutathione S-transferase and quinone reductase) enzymes.[7] This induction suggests that the body attempts to detoxify and eliminate the compound. However, the metabolic process itself can lead to the formation of reactive intermediates. One of the metabolites of Metanil yellow is diphenylamine, which is known to have hepatotoxic, nephrotoxic, and neurotoxic effects.[1]
The induction of cytochrome P-450 enzymes, particularly those regulated by the aryl hydrocarbon (Ah) receptor, indicates that Metanil yellow can perturb cellular signaling pathways involved in xenobiotic metabolism.[7]
Mechanism of Toxicity: The Central Role of Oxidative Stress
The primary mechanism underlying the toxicity of Metanil yellow is the induction of oxidative stress.[6][8] Ingestion of the dye leads to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of the cells. This results in cellular damage through lipid peroxidation, protein oxidation, and DNA damage.[9]
The generation of oxidative stress disrupts normal cellular function and contributes to the wide range of toxic effects observed in different organ systems.[4] Studies have shown that Metanil yellow administration leads to a significant depletion of glutathione levels and an increase in lipid peroxide formation in the liver.[9]
Caption: Mechanism of Metanil Yellow-Induced Oxidative Stress.
Organ-Specific Toxicity
The systemic distribution of Metanil yellow and its metabolites leads to a wide range of toxic effects across multiple organ systems.
Gastrointestinal Toxicity
The gastrointestinal system is the first point of contact with ingested Metanil yellow. Chronic exposure leads to significant histopathological changes in the stomach and intestines. These include disruption and disarrangement of gastric folds, destruction of epithelial cells, and degeneration of gastric glands.[10][11] In the intestine, there is damage to the villi, absorptive columnar epithelial cells, and microvilli, leading to a reduced capacity for nutrient absorption.[7][10]
Hepatotoxicity
The liver, being the primary site of metabolism, is particularly susceptible to Metanil yellow-induced toxicity. Studies in animal models have demonstrated extensive degeneration of hepatocytes, diminished cytoplasmic content, and pyknosis of nuclei.[7] The hepatotoxicity is linked to the induction of oxidative stress and the formation of toxic metabolites.
Nephrotoxicity
The kidneys are also a target for Metanil yellow toxicity. Histopathological examinations have revealed necrosis of tubular epithelium, cloudy swelling of epithelial cells of renal tubules, and disruption of Bowman's capsule.[7][8] These changes indicate significant damage to the functional units of the kidney.
Neurotoxicity
Metanil yellow has been shown to be neurotoxic, affecting both the developing and adult brain.[3][11] Studies in Wistar rats have shown that oral administration of Metanil yellow adversely affects the levels of neurotransmitters (amines) in the brain stem, hypothalamus, and striatum.[8][11] Furthermore, it can cause damage to the granular and Purkinje cell layers of the brain and lead to a delayed learning process.[8]
Reproductive and Developmental Toxicity
Metanil yellow has detrimental effects on both the male and female reproductive systems. In females, it can disrupt the normal estrous cycle, impair folliculogenesis, and induce oxidative stress in the hypothalamic-pituitary-gonadal axis.[8] In males, exposure to Metanil yellow can lead to the degradation of spermatocytes and seminiferous tubules, and damage to testicular tissue.[3][8]
Cardiotoxicity
Evidence suggests that Metanil yellow can also induce cardiotoxicity. It has been shown to damage heart tissues, likely through the induction of lipid peroxidation and alteration of endogenous antioxidant enzyme levels.[3]
Genotoxicity and Carcinogenicity
Metanil yellow has been shown to possess genotoxic potential. Studies using the Allium cepa model have demonstrated that it can cause a significant reduction in the mitotic index and induce various chromosomal aberrations, including stickiness, bridges, and breaks.[12]
Furthermore, Metanil yellow is considered a potential carcinogen.[2] Studies have shown that it can act as a tumor promoter in N-nitrosodiethylamine (DEN)-induced hepatocarcinogenesis in rats.[13] A dose-related enhancing effect on the development of preneoplastic hepatic lesions has been observed.[13]
Regulatory Status and Safety Limits
Metanil yellow is not permitted for use as a food additive in most countries. The Food and Agriculture Organization (FAO) has an Acceptable Daily Intake (ADI) of 0-0.3 mg/kg body weight for Metanil yellow, though this is primarily for contexts where its presence is unavoidable and not as a permitted additive.[6] In India, the Prevention of Food Adulteration Act (PFA), 2008, specifies a maximum permissible limit of 100 mg/kg in food where its use is not entirely avoidable, though it is generally banned.[3]
Experimental Protocols for Toxicological Assessment
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a framework for assessing the acute oral toxicity of Metanil yellow.
Objective: To determine the acute oral toxicity of Metanil yellow and to obtain information on the health hazards likely to arise from a single oral exposure.
Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the subsequent step.
Animal Model: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they are often more sensitive.
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight prior to dosing (food, but not water).
-
Dose Preparation: Prepare a solution or suspension of Metanil yellow in a suitable vehicle (e.g., distilled water).
-
Dosing: Administer a single oral dose of Metanil yellow by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights shortly before dosing and at least weekly thereafter.
-
-
Endpoint: The primary endpoint is mortality. The number of animals that die or are euthanized for humane reasons within the 14-day observation period is recorded.
-
Data Analysis: The results are interpreted in terms of the number of animals that die at each dose level. This allows for the classification of the substance according to globally harmonized systems.
Caption: Workflow for an Acute Oral Toxicity Study.
Analytical Methods for Detection
The detection of Metanil yellow in food matrices is crucial for regulatory enforcement and consumer protection. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.
HPLC-UV Method for Detection in Food Samples
Objective: To qualitatively and quantitatively determine the presence of Metanil yellow in food samples.
Principle: Separation of Metanil yellow from other food components using a liquid chromatographic system, followed by detection using a UV-Vis detector at its maximum absorbance wavelength.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a gradient pump and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column.
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
Extract Metanil yellow from the sample using a suitable solvent (e.g., a mixture of methanol and ammonium acetate solution).[14]
-
Centrifuge the extract to remove solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject a known volume of the prepared sample extract into the HPLC system.
-
Run the chromatographic analysis.
-
Identify the Metanil yellow peak by comparing its retention time with that of a standard.
-
Quantify the concentration of Metanil yellow by comparing the peak area with a calibration curve prepared from standards of known concentrations.
-
Conclusion and Future Directions
The toxicological profile of Metanil yellow is well-characterized by its multi-organ toxicity, primarily driven by the induction of oxidative stress. Its genotoxic and carcinogenic potential further underscores the significant health risks associated with its consumption. While regulatory frameworks exist to prohibit its use in food, its continued presence as an adulterant highlights the need for robust surveillance and enforcement.
Future research should focus on elucidating the detailed molecular pathways involved in Metanil yellow-induced toxicity, including its effects on specific signaling cascades and epigenetic modifications. Further investigation into its toxicokinetics, particularly human-relevant metabolism and excretion studies, would provide a more precise understanding of its risk to human health. The development of rapid, cost-effective, and field-deployable analytical methods for its detection is also crucial for effective monitoring and control. For drug development professionals, understanding the mechanisms of toxicity of compounds like Metanil yellow can provide valuable insights into potential off-target effects and the importance of thorough toxicological screening of new chemical entities.
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- 13. Dose related promoter effect of metanil yellow on the development of hepatic pre-neoplastic lesions induced by N-nitrosodiethylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis -Analytical Science and Technology [koreascience.kr]
Unveiling the Neurotoxic Cascade of Metanil Yellow: An In-depth Technical Guide for Researchers
A Senior Application Scientist's Synthesis of Mechanistic Insights and Field-Proven Methodologies
Metanil yellow, a non-permitted azo dye, is illicitly used as a food coloring agent, posing a significant health risk. While its systemic toxicity is documented, the profound neurotoxic effects observed in animal studies warrant a closer examination. This guide provides a comprehensive technical overview of the neurotoxic mechanisms of Metanil yellow, detailing its impact on neurotransmitter systems, induction of oxidative stress, and resulting histopathological and behavioral consequences. This document is intended for researchers, scientists, and drug development professionals investigating food additive toxicity and neurodegenerative processes.
The Neurotoxic Footprint of Metanil yellow: A Multi-faceted Assault on the Central Nervous System
Metanil yellow exposure triggers a cascade of detrimental events within the central nervous system (CNS), affecting both the developing and adult brain[1]. Studies in animal models, primarily Wistar rats, have demonstrated that chronic consumption of this dye leads to significant and, in some cases, irreversible neurological damage[2]. The neurotoxicity manifests through a combination of neurochemical imbalances, oxidative stress-induced cellular damage, and structural alterations in critical brain regions[1][2].
Disruption of Neurotransmitter Homeostasis: The Chemical Imbalance
Metanil yellow significantly alters the delicate balance of neurotransmitter systems, impacting mood, cognition, and motor control. The primary targets include monoamine neurotransmitters and the cholinergic system.
Monoaminergic Dysregulation
Long-term exposure to Metanil yellow leads to significant and often irreversible changes in the levels of key monoamine neurotransmitters in various brain regions[2].
-
Dopamine (DA): Studies have reported alterations in dopamine levels in the striatum, a brain region crucial for motor control and reward[2].
-
Serotonin (5-HT): Serotonin levels in the hypothalamus, striatum, and brain stem are also significantly affected, which can contribute to behavioral abnormalities[2].
-
Noradrenaline (NA): The levels of noradrenaline, involved in alertness and arousal, are also disrupted in these brain regions[2].
These changes in neurotransmitter levels are a critical aspect of Metanil yellow's neurotoxicity, contributing to the observed behavioral deficits.
Cholinergic System Impairment
The cholinergic system, vital for learning and memory, is another significant target of Metanil yellow.
-
Acetylcholinesterase (AChE) Inhibition: Metanil yellow consumption leads to a reduction in the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. This inhibition is observed in key brain regions:
The reduction in AChE activity leads to an accumulation of acetylcholine in the synapse, potentially leading to overstimulation of cholinergic receptors and subsequent excitotoxicity and neuronal damage.
Table 1: Summary of Neurochemical Alterations Induced by Metanil yellow in Rats
| Brain Region | Neurotransmitter/Enzyme | Observed Effect | Reference |
| Hypothalamus | Noradrenaline, Dopamine, Serotonin | Significantly altered levels | [2] |
| Striatum | Noradrenaline, Dopamine, Serotonin | Significantly altered levels | [2] |
| Acetylcholinesterase (AChE) | Early reduction in activity | [2] | |
| Brain Stem | Noradrenaline, Dopamine, Serotonin | Significantly altered levels | [2] |
| Hippocampus | Acetylcholinesterase (AChE) | Delayed and persistent reduction in activity | [2][3] |
Oxidative Stress and Neuronal Apoptosis: The Cellular Demise
A primary mechanism underlying Metanil yellow's neurotoxicity is the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms.
Induction of Oxidative Stress
Metanil yellow exposure has been shown to increase markers of oxidative stress in the brain, including:
-
Lipid Peroxidation: Increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicate damage to neuronal membranes[1].
-
Depletion of Antioxidant Enzymes: While direct evidence in the brain is still emerging, studies on other tissues show that Metanil yellow can deplete endogenous antioxidant enzymes[1].
This oxidative onslaught damages vital cellular components, including lipids, proteins, and DNA, ultimately leading to neuronal dysfunction and death.
Caption: Metanil yellow-induced oxidative stress pathway.
Triggering Neuronal Apoptosis
The cellular damage inflicted by oxidative stress can activate apoptotic pathways, leading to programmed cell death of neurons. Key events in this process include:
-
Caspase-3 Activation: Studies have shown a significant increase in the expression of activated caspase-3, a key executioner caspase in the apoptotic cascade, in the cerebellum of Metanil yellow-treated rats[4].
-
Bcl-2 Family Dysregulation: While direct studies on Metanil yellow's effect on the Bcl-2 family in the brain are needed, it is plausible that the observed apoptosis involves an altered ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins[5][6].
The activation of these apoptotic pathways contributes to the neuronal loss observed in histopathological examinations.
Caption: Proposed apoptotic pathway in Metanil yellow neurotoxicity.
Histopathological Alterations: A View of the Damaged Brain
Histopathological examination of brain tissue from animals exposed to Metanil yellow reveals significant structural damage, particularly in the cerebellum and hippocampus.
Cerebellar Damage
The cerebellum, crucial for motor coordination and balance, is highly susceptible to Metanil yellow-induced damage.
-
Purkinje Cell Degeneration: A significant decrease in the number of Purkinje cells is observed. These cells appear shrunken, distorted, and are surrounded by large vacuolar spaces[4].
-
Granular and Molecular Layer Abnormalities: The molecular and granular layers of the cerebellum exhibit prominent perineuronal spaces[4].
Hippocampal and Striatal Damage
While less extensively studied than the cerebellum, evidence suggests that the hippocampus and striatum also undergo histopathological changes, including neuronal degeneration[4]. These changes likely contribute to the observed learning and memory deficits.
Glial Activation
Neuroinflammation, characterized by the activation of glial cells, is another hallmark of Metanil yellow neurotoxicity.
-
Astrogliosis: A significant increase in the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of reactive astrocytes, is observed in the cerebellum[4]. This indicates a state of neuroinflammation and glial scarring.
Behavioral and Motor Deficits: The Functional Consequences
The neurochemical and structural damage caused by Metanil yellow translates into observable behavioral and motor impairments.
Learning and Memory Impairment
-
Operant Conditioning Deficits: Rats treated with Metanil yellow require significantly more sessions to learn an operant conditioning task, indicating deficits in learning and memory acquisition[2][7].
Altered Locomotor Activity
Studies have reported that Metanil yellow can lead to alterations in locomotor activity, with some evidence suggesting a stimulatory effect on the central nervous system, leading to increased locomotion and ambulation[8].
Experimental Protocols for Assessing Metanil Yellow Neurotoxicity
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is widely used to determine AChE activity in brain tissue homogenates[9][10].
Protocol:
-
Tissue Homogenization:
-
Dissect the brain region of interest (e.g., hippocampus, striatum) on ice.
-
Homogenize the tissue in a cold phosphate buffer (e.g., 0.1 M, pH 7.4) using a tissue homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove cellular debris.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (in a 96-well plate):
-
Add 200 µL of phosphate buffer to each well.
-
Add 10 µL of the brain homogenate supernatant.
-
Add 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).
-
Incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding 10 µL of acetylthiocholine iodide (ATCI) substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine the AChE activity using the molar extinction coefficient of the product of the DTNB reaction.
-
Caption: Workflow for Acetylcholinesterase (AChE) activity assay.
Histopathological Staining (Hematoxylin and Eosin - H&E)
H&E staining is a fundamental technique for visualizing the morphology of brain tissue and identifying cellular damage[11].
Protocol:
-
Tissue Fixation and Processing:
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Post-fix the brain in 4% paraformaldehyde overnight.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
-
Sectioning:
-
Cut thin sections (e.g., 5-10 µm) of the brain tissue using a microtome.
-
Mount the sections on glass slides.
-
-
Staining:
-
Deparaffinize the sections in xylene.
-
Rehydrate through descending grades of ethanol to water.
-
Stain with Hematoxylin solution.
-
Rinse in water.
-
Differentiate in acid alcohol.
-
"Blue" the sections in a weak alkaline solution.
-
Counterstain with Eosin solution.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through ascending grades of ethanol.
-
Clear in xylene.
-
Mount with a coverslip using a mounting medium.
-
Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP)
This technique is used to detect and quantify the expression of GFAP, a marker for astrogliosis[12][13].
Protocol:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval on deparaffinized and rehydrated tissue sections using a citrate buffer (pH 6.0).
-
-
Blocking:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against GFAP overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain like hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Conclusion and Future Directions
The evidence from animal studies unequivocally demonstrates the potent neurotoxic effects of Metanil yellow. Its ability to disrupt multiple neurotransmitter systems, induce oxidative stress and apoptosis, and cause significant histopathological damage underscores the serious health risks associated with its consumption. This technical guide provides a framework for researchers to further investigate the intricate mechanisms of Metanil yellow neurotoxicity and to develop strategies for mitigating its harmful effects.
Future research should focus on elucidating the specific signaling pathways involved in Metanil yellow-induced oxidative stress and apoptosis in different brain regions. Furthermore, a more detailed characterization of the histopathological changes in the hippocampus and striatum is warranted. Understanding the full spectrum of Metanil yellow's neurotoxic effects is crucial for informing public health policies and protecting vulnerable populations from this hazardous food additive.
References
- Metanil Yellow Induces Oxidative Stress in Duodenal Visceral Smooth Muscle of R
-
Nagaraja, T. N., & Desiraju, T. (1993). Effects of Chronic Consumption of Metanil Yellow by Developing and Adult Rats on Brain Regional Levels of Noradrenaline, Dopamine and Serotonin, on Acetylcholine Esterase Activity and on Operant Conditioning. Food and Chemical Toxicology, 31(1), 41-44. [Link]
-
METANIL YELLOW - AN AZO DYE INDUCED HISTOPATHOLOGICAL AND ULTRASTRUCTURAL CHANGES IN ALBINO RAT (RATTUS NORVEGICUS). (2012). The Bioscan, 7(3), 427–432. [Link]
- Preparing a rat brain tissue samples for acetylcholinesterase activity measurement: The MM method. (URL not available)
-
Application of glial fibrillary acidic protein immunohistochemistry in the quantification of astrocytes in the rat brain. [Link]
-
Impairment of acquisition but not retention of a simple operant discrimination performance in aged Fischer 344 rats. [Link]
-
ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induce. (2018). OncoTargets and Therapy, 11, 681–691. [Link]
- Neuropharmacological and gastrointestinal evaluation of coloring agent metanil yellow used in food and beverages. (URL not available)
- Anti-Glial Fibrillary Acidic Protein (GFAP). (URL not available)
- Effect of long-term administration of metanil yellow on the structure of cerebellar cortex of adult male albino rat and the possible protective role of anise oil: A histological and immunohistochemical study. (URL not available)
-
Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing. [Link]
-
Evaluation of Nrf2/Keap1 Pathway in Patients with Migraine. [Link]
- Neurotoxic Methamphetamine Doses Alter CDCel-1 Levels and Its Interaction with Vesicular Monoamine Transporter-2 in Rat Stri
- Impaired acquisition and operant responding after neonatal dopamine depletion in r
-
Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats. [Link]
- Histological changes in hippocampus and prefrontal cortex as seen in Wistar rats raised on high carbohydrate, low protein diet. (URL not available)
- Retained elements of early avoidance training and relearning of forgotten operants. (URL not available)
-
Acetylcholinesterase Activities in Hippocampus, Frontal Cortex and Striatum of Wistar Rats After Pilocarpine-Induced Status Epilepticus. [Link]
- Glial Fibrillary Acidic Protein (GFAP{M}). (URL not available)
- Effect of the Sublethal Dose of Lead Acetate on Malondialdehyde, Dopamine, and Neuroglobin Concentrations in R
-
Apoptotic Cell Death via Activation of DNA Degradation, Caspase-3 Activity, and Suppression of Bcl-2 Activity: An Evidence-Based Citrullus colocynthis Cytotoxicity Mechanism toward MCF-7 and A549 Cancer Cell Lines. [Link]
- TUNEL Apoptosis Detection Kit Cat. No. L00297 (For Paraffin-embedded Tissue Sections, Biotin labeled POD. (URL not available)
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. [Link]
-
The Role of P62/Nrf2/Keap1 Signaling Pathway in Lead‐Induced Neurological Dysfunction. [Link]
-
The third model of Bax/Bak activation: a Bcl-2 family feud finally resolved?. [Link]
-
The effect of striatal dopamine depletion on striatal and cortical glutamate: A mini-review. [Link]
-
METANIL YELLOW - AN AZO DYE INDUCED HISTOPATHOLOGICAL AND ULTRASTRUCTURAL CHANGES IN ALBINO RAT (RATTUS NORVEGICUS). [Link]
- Acquisition of Conditional Discriminations in Hippocampal Lesioned and Decorticated Rats:: Evidence for Learning That Is Separate From Both Simple Classical Conditioning and Configural Learning. (URL not available)
- Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (URL not available)
- Nrf2/Keap1 Signaling Axis in the Brain: Master Regulator of Oxidative Stress in Neurodegenerative and Psychi
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (URL not available)
-
Comparison of Malondialdehyde, Acetylcholinesterase, and Apoptosis-Related Markers in the Cortex and Hippocampus of Cognitively Dysfunctional Mice Induced by Scopolamine. [Link]
- Histopathological changes in the hippocampi of rats The micrographs represent the following groups. (URL not available)
- Optimization of Glial Fibrillary Acidic Protein Immunoreactivity in Formalin-fixed, Paraffin-Embedded Guinea Pig Brain Sections. (URL not available)
- TUNEL Apoptosis Assay (Fluorescent). (URL not available)
- Nrf2/Keap1 Signaling Axis in the Brain: Master Regulator of Oxidative Stress in Neurodegenerative and Psychi
-
Dopamine transporter silencing in the rat: systems-level alterations in striato-cerebellar and prefrontal-midbrain circuits. [Link]
- Measuring the Activity of Novel Acetylcholinesterase Inhibitors in Brain Tissue Homogen
- (A) Alterations of cleaved caspase-3, Bcl-2, Bcl-xL, and Bax levels.... (URL not available)
-
The Impact of Pretraining on Autoshaping and Operant Acquisition in Rats is Significant but Transient. [Link]
-
Long-Term Acetylcholinesterase Depletion Alters the Levels of Key Synaptic Proteins while Maintaining Neuronal Markers in the Aging Zebrafish (Danio rerio) Brain. [Link]
- Effects of Oral Administration of Aluminium Chloride on the Histology of the Hippocampus of Wistar R
- Quantifying GFAP immunohistochemistry in the brain. (URL not available)
- Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. (URL not available)
Sources
- 1. Effects of chronic consumption of metanil yellow by developing and adult rats on brain regional levels of noradrenaline, dopamine and serotonin, on acetylcholine esterase activity and on operant conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase activities in hippocampus, frontal cortex and striatum of Wistar rats after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippocampal and striatal histomorphology following chronic nicotine administration in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Impairment of acquisition but not retention of a simple operant discrimination performance in aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histological changes in hippocampus and prefrontal cortex as seen in Wistar rats raised on high carbohydrate, low protein diet | Bayero Journal of Medical Laboratory Science [ajol.info]
- 12. Application of glial fibrillary acidic protein immunohistochemistry in the quantification of astrocytes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
Technical Guide: Metanil Yellow–Induced Metabolic Disruption
Part 1: Executive Summary
Metanil Yellow (MY) (C.I.[1] Acid Yellow 36) is a mono-azo dye frequently detected as a non-permitted adulterant in food matrices (e.g., turmeric, pulses). While its industrial application is limited to staining wool and nylon, its biological impact extends far beyond simple toxicity.
For drug development professionals and toxicologists, MY represents a model metabolic disruptor . It does not merely kill cells via necrosis; it systematically dismantles the cellular energy machinery. It acts as a mitochondrial toxin that uncouples oxidative phosphorylation, generates a self-propagating wave of Reactive Oxygen Species (ROS), and alters the pharmacokinetics of co-administered drugs by competitively binding to serum albumins.
This guide moves beyond basic toxicology to explore the mechanistic metabolic shifts induced by MY, providing validated protocols for assessing these changes in vitro.
Part 2: Physicochemical Transport & Albumin Interaction
Before MY enters the cell to disrupt metabolism, it must be transported. Understanding its interaction with Serum Albumin (BSA/HSA) is critical, as albumin binding dictates the free fraction of the toxin available for cellular uptake.
The Binding Mechanism
MY binds to BSA primarily at Site I (subdomain IIA) , a hydrophobic pocket. This interaction is characterized by static quenching , meaning MY forms a non-fluorescent complex with albumin in the ground state, rather than merely colliding with it.
-
Thermodynamics: The binding is spontaneous (
) and driven by hydrophobic interactions and van der Waals forces.[2] -
Implication: High affinity for albumin suggests MY has a long half-life in circulation, acting as a "depot" that slowly releases the toxin to hepatic and renal tissues.
Part 3: Mechanisms of Metabolic Disruption
Once intracellular, MY targets the mitochondria. The metabolic collapse follows a specific three-stage cascade:
The Oxidative Burst (ROS Generation)
MY undergoes azo reduction in the liver, a process that consumes NADPH. However, the parent molecule and its metabolites directly interfere with the Electron Transport Chain (ETC).
-
Mechanism: MY facilitates electron leakage, likely at Complex I or III.
-
Result: Superoxide anion (
) production exceeds the scavenging capacity of Superoxide Dismutase (SOD). -
Metabolic Shift: The cell shifts from aerobic respiration to anaerobic glycolysis (Warburg-like effect) to compensate for ATP loss, but fails due to enzyme inhibition.
Mitochondrial Uncoupling
The accumulation of ROS leads to the opening of the Mitochondrial Permeability Transition Pore (mPTP) .[3]
- Collapse: The electrochemical gradient required for ATP synthase is dissipated.
-
Cytochrome c Release: The outer mitochondrial membrane ruptures, releasing Cytochrome c into the cytosol.
The Apoptotic Switch
Cytochrome c associates with Apaf-1 and Pro-caspase 9 to form the apoptosome. This activates Caspase-3 , the executioner enzyme, leading to DNA fragmentation and programmed cell death.[4]
Part 4: Visualization of Signaling Pathways
The following diagram illustrates the cascade from ingestion to apoptosis.
Caption: The metabolic toxicity cascade of Metanil Yellow, illustrating the transition from albumin transport to mitochondrial collapse and caspase-mediated apoptosis.
Part 5: Experimental Protocols (The "Senior Scientist" Approach)
Standard protocols often fail with azo dyes because the dye itself absorbs light, interfering with colorimetric readouts. These modified protocols ensure data integrity.
Protocol A: Fluorescence Quenching (Albumin Interaction)
Purpose: To determine the binding constant (
-
Preparation: Prepare a 1.0
M BSA solution in Tris-HCl buffer (pH 7.4). -
Titration: Add MY stock (0 to 20
M) sequentially to the quartz cuvette. -
Measurement:
-
Excitation: 280 nm (selectively excites Tryptophan/Tyrosine).
-
Emission Scan: 300–450 nm.
-
-
Correction: Correct fluorescence intensity for the "Inner Filter Effect" (absorption of excitation light by MY itself) using the formula:
-
Analysis: Plot
vs. (Stern-Volmer plot). Linearity indicates a single quenching mechanism.
Protocol B: Modified MTT Assay (Cytotoxicity)
Challenge: MY is yellow/orange. MTT formazan is purple. Overlap can skew results.
-
Seeding: Seed HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with MY (10–200
g/mL) for 24h. -
Washing (Critical Step): Before adding MTT, wash cells 2x with PBS to remove extracellular MY.
-
Incubation: Add MTT (0.5 mg/mL) for 4h at 37°C.
-
Solubilization: Use DMSO.
-
Dual Wavelength Read: Measure absorbance at 570 nm (formazan) and subtract background at 630 nm.
Protocol C: Intracellular ROS Detection (DCFH-DA)
Purpose: To visualize the oxidative burst.
-
Loading: Incubate treated cells with 10
M DCFH-DA for 30 min in the dark. -
Mechanism: Intracellular esterases cleave the DA moiety. ROS oxidizes the non-fluorescent DCFH to fluorescent DCF.
-
Imaging: Fluorescence Microscopy (Ex: 485 nm / Em: 530 nm).
-
Quantification: Use Flow Cytometry for population-level shifts in mean fluorescence intensity (MFI).
Part 6: Data Synthesis & Comparative Sensitivity
The following table synthesizes observed effects across key metabolic biomarkers in hepatic models (HepG2/Wistar Rat Liver).
| Metabolic Biomarker | Control Status | Metanil Yellow Treatment | % Change (Approx) | Physiological Implication |
| Cell Viability (MTT) | 100% | Dose-dependent decrease | Cytotoxicity / Growth Arrest | |
| ROS Levels | Baseline | Significant Increase | Oxidative Stress initiation | |
| Lipid Peroxidation (MDA) | Low | High | Membrane damage / Leakage | |
| GSH (Reduced Glutathione) | High | Depleted | Loss of redox buffering | |
| SOD Activity | Normal | Inhibited | Failure to scavenge superoxide | |
| Catalase (CAT) | Normal | Inhibited | Accumulation of | |
| Caspase-3 Activity | Latent | Activated | Execution of Apoptosis |
Part 7: Experimental Workflow Visualization
Caption: Integrated experimental workflow for validating Metanil Yellow toxicity, moving from phenotypic viability to molecular mechanism.
Part 8: References
-
Biswas, S., et al. (2024). Metanil Yellow Induces Oxidative Stress in Duodenal Visceral Smooth Muscle of Rat.[1] International Journal of Research and Review.[1] Link
-
Sarkar, R., & Ghosh, A. R. (2012). Metanil yellow: The toxic food colorant.[7] Asian Journal of Pharmaceutical and Clinical Research. Link
-
Maity, S., et al. (2020). Metanil Yellow induced toxicity in lymphoid organs of albino rats. Toxicology Reports. Link
-
Wang, N., et al. (2014). Interaction of magnolol with bovine serum albumin: a fluorescence-quenching study. (Referenced for Fluorescence Quenching Protocol Methodology). Link
-
Gupta, P., et al. (2003). Tumor promotion by metanil yellow and malachite green during rat hepatocarcinogenesis is associated with dysregulated expression of cell cycle regulatory proteins. Environmental Toxicology and Pharmacology. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bovine Serum Albumin Interactions with Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of Metanil Yellow in Food Products
Abstract
Metanil yellow is a non-permitted, water-soluble azo dye illegally used to impart a yellow color to various foodstuffs, particularly in developing nations.[1][2] Due to its significant toxicity, including neurotoxic and hepatotoxic effects, its detection in the food supply chain is a critical public health concern.[3][4] This application note presents a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) for the identification and quantification of Metanil yellow in diverse food matrices. The described protocol, grounded in reversed-phase chromatography, offers excellent linearity, recovery, and precision, making it suitable for routine quality control and regulatory enforcement.
Introduction: The Scientific Rationale
Metanil yellow (C₁₈H₁₄N₃NaO₃S) is classified as a non-permitted food colorant due to its toxicological profile.[1][3] Its use is primarily for imparting a vibrant yellow hue to products like turmeric powder, pulses, sweets, and beverages to enhance their visual appeal and mask poor quality.[1] The presence of the azo group (-N=N-) and aromatic amines in its structure is associated with potential carcinogenic and other adverse health effects.[4]
High-Performance Liquid Chromatography (HPLC) is the analytical method of choice for the determination of synthetic dyes in food.[5] Its high sensitivity and separation efficiency allow for the accurate quantification of target analytes even in complex sample matrices.[6] This method employs a reversed-phase (RP-HPLC) system, which is ideal for separating moderately polar compounds like Metanil yellow.
Causality of Method Choice: The fundamental principle of this method relies on the partitioning of Metanil yellow between a non-polar stationary phase (a C18 column) and a polar mobile phase.[5] Metanil yellow, being an anionic dye, exhibits moderate hydrophobicity and interacts with the C18 alkyl chains. By carefully controlling the composition of the mobile phase (an aqueous buffer and an organic modifier like acetonitrile), we can precisely modulate the retention time of Metanil yellow, achieving separation from other food components and dyes. The addition of a salt like ammonium acetate to the mobile phase helps to improve peak shape and reproducibility by maintaining a constant ionic strength and pH.[5] Detection is achieved using a Diode Array Detector (DAD), which not only quantifies the analyte at its maximum absorbance wavelength (λmax ≈ 415-435 nm) but also provides its UV-Vis spectrum, offering an additional layer of confirmation for peak identity.[7]
Experimental Workflow Diagram
The following diagram outlines the complete analytical workflow from sample reception to final data reporting.
Sources
Application Note: Electrochemical Detection of Metanil yellow in Turmeric
Introduction: The Imperative for Rapid Adulterant Detection
Turmeric (Curcuma longa L.), a staple spice renowned for its vibrant yellow hue and medicinal properties attributed to its primary constituent, curcumin, is a globally traded commodity.[1] However, its high demand makes it a target for economically motivated adulteration.[2][3] A common and hazardous adulterant is Metanil yellow, a non-permitted, toxic azo dye used to mimic or enhance the color of turmeric.[4][5] Ingestion of Metanil yellow is associated with significant neurological and multi-organ damage, posing a serious public health risk.[6][7] Consequently, the development of sensitive, rapid, and reliable methods for detecting Metanil yellow in turmeric is of paramount importance for ensuring food safety and quality.[8]
Traditional analytical methods for detecting food adulterants often involve complex, time-consuming, and expensive techniques. Electrochemical methods, however, offer a compelling alternative, providing high sensitivity, rapid analysis, cost-effectiveness, and the potential for miniaturization and on-site testing.[8] This application note provides a detailed guide for researchers, scientists, and quality control professionals on the principles and protocols for the electrochemical detection of Metanil yellow in turmeric powder.
The core of this electrochemical approach lies in the electroactive nature of Metanil yellow.[9] By applying a potential to a specialized sensor electrode immersed in a solution containing the turmeric extract, the Metanil yellow molecules undergo oxidation or reduction reactions. These reactions generate a measurable electrical current that is directly proportional to the concentration of Metanil yellow, allowing for its precise quantification. The key to a successful assay is the design of the working electrode; modern sensors often employ nanomaterial-modified electrodes to enhance the electrochemical signal, thereby increasing sensitivity and selectivity.[8][10][11]
Principle of Electrochemical Detection
The electrochemical detection of Metanil yellow is based on its voltammetric behavior. When a potential is swept, Metanil yellow exhibits characteristic oxidation peaks at specific potentials. The magnitude of the peak current is proportional to its concentration in the sample.
Two primary voltammetric techniques are particularly well-suited for this application:
-
Cyclic Voltammetry (CV): This technique is used to investigate the electrochemical properties of Metanil yellow, such as its oxidation and reduction potentials. It provides valuable information for optimizing the detection method.[10][11][12]
-
Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis.[10][11][13] They are more effective than CV at discriminating against background currents, resulting in lower detection limits.
A critical aspect of this application is the use of modified electrodes. Bare electrodes often lack the required sensitivity and can be prone to fouling from complex sample matrices like turmeric. Modifying the electrode surface with nanomaterials such as nickel cobalt oxide nanoparticles, carbon quantum dots, or functionalized carbon nanotubes can significantly enhance the electrocatalytic activity towards Metanil yellow, leading to a more robust and sensitive detection.[9][10][11][14] These modifications increase the electrode's surface area and facilitate faster electron transfer kinetics.[10]
Experimental Workflow & Protocols
The following sections detail the necessary reagents, apparatus, and step-by-step protocols for the electrochemical detection of Metanil yellow in turmeric.
Diagram of the Experimental Workflow
Sources
- 1. Determination of metanil yellow dye in turmeric powder using a unique fluorescence Europium doped carbon dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. gnit.ac.in [gnit.ac.in]
- 6. SERS Detection of Metanil Yellow in Turmeric | Metrohm [metrohm.com]
- 7. metrohm.com [metrohm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Metanil Yellow Adulteration in Turmeric Powder Using Nano Nickel Cobalt Oxide Modified Graphite Electrode | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: Micellar Liquid Chromatography (MLC) for the Determination of Metanil Yellow in Foodstuffs
[1][2]
Abstract
Metanil Yellow (sodium 3-[[4-(phenylamino)phenyl]azo]benzenesulfonate) is a non-permitted, neurotoxic azo dye frequently used as an adulterant in foodstuffs such as turmeric powder, pulses, and sweets due to its intense yellow color and low cost. Traditional Reversed-Phase HPLC (RP-HPLC) often requires extensive sample preparation to remove matrix interferents (proteins, fats) that foul columns. This Application Note details a Micellar Liquid Chromatography (MLC) protocol that utilizes a surfactant-based mobile phase (Sodium Dodecyl Sulfate, SDS) to enable direct injection or minimal pretreatment of complex food matrices.[1][2] The method offers high sensitivity (LOD ~0.01 ppm), cost-efficiency, and alignment with Green Chemistry principles.
Introduction & Scientific Principles
The Challenge of Metanil Yellow
Metanil Yellow is a Class II carcinogen and neurotoxin. Regulatory bodies (e.g., FDA, EFSA, FSSAI) strictly ban its use in food. However, detection is complicated by the complexity of food matrices (lipids in sweets, curcuminoids in turmeric) which co-elute or irreversibly bind to stationary phases in conventional LC.
The Micellar Advantage
Unlike RP-HPLC, which relies on organic solvent gradients, MLC uses an aqueous solution of a surfactant above its Critical Micelle Concentration (CMC).
-
Solubilization: The hydrophobic core of the micelles solubilizes lipids and proteins, preventing them from precipitating on the column.
-
Separation Mechanism: Analytes partition between three distinct phases:
-
Bulk Aqueous Phase: The mobile phase solvent.
-
Micellar Pseudophase: The dynamic micelles moving through the column.
-
Surfactant-Modified Stationary Phase: Surfactant monomers adsorb onto the C18 chains, creating a charged, dynamic interface.
-
This "Three-Phase Partitioning" allows for unique selectivity and the direct injection of biological or food fluids.
Mechanism Visualization
The following diagram illustrates the partitioning equilibria driving the separation of Metanil Yellow (MY).
Figure 1: The three-phase partitioning model in Micellar Liquid Chromatography. Analyte retention is inversely proportional to the micelle-water partition coefficient (
Materials & Methods (Protocol)
Reagents & Chemicals
-
Surfactant: Sodium Dodecyl Sulfate (SDS), >99% purity.
-
Organic Modifier: 1-Pentanol (HPLC Grade).
-
Buffer: Sodium dihydrogen phosphate (
) and Phosphoric acid ( ) for pH adjustment. -
Standard: Metanil Yellow reference standard (CAS: 587-98-4).
-
Water: Ultrapure Milli-Q water (18.2 MΩ·cm).
Instrumentation Setup
-
System: HPLC with quaternary pump and degasser.
-
Detector: UV-Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse Phase Column (e.g., 250 mm × 4.6 mm, 5 µm). Note: Dedicated column recommended as surfactant modification is semi-permanent.
-
Filter: 0.45 µm Nylon membrane filters.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | 0.15 M SDS + 6% (v/v) 1-Pentanol | SDS provides the micellar phase; Pentanol modifies selectivity and reduces peak broadening. |
| pH | 3.0 (Adjusted with | Acidic pH suppresses ionization of silanols and ensures analyte stability. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns; balances pressure and resolution. |
| Wavelength | 427 nm | |
| Injection Vol | 20 µL | Standard loop size. |
| Temperature | Ambient (25°C) | SDS solubility is temp-dependent; avoid <20°C to prevent precipitation. |
Sample Preparation Workflow
This protocol distinguishes between liquid samples (direct injection) and solid matrices (extraction).
Figure 2: Sample preparation workflow for solid and liquid matrices.
Step-by-Step Extraction (Solid Samples):
-
Weigh 1.0 g of homogenized sample (e.g., turmeric powder) into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solvent (50:50 Ethanol:Water). Note: Ethanol aids in extracting the dye while being compatible with the SDS mobile phase.
-
Vortex for 1 minute, then ultrasonicate for 10 minutes to ensure complete dye release.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm Nylon syringe filter directly into the HPLC vial.
Results & Validation
System Suitability & Performance
Under the prescribed conditions, Metanil Yellow elutes at approximately 3.5 minutes .[2] The short run time allows for high-throughput screening.
Validation Parameters (Typical Values):
| Parameter | Result | Notes |
| Linearity ( | > 0.9999 | Range: 0.1 – 100 µg/mL |
| LOD (Limit of Detection) | 0.01 µg/mL (ppm) | Signal-to-Noise ratio = 3 |
| LOQ (Limit of Quantitation) | 0.05 µg/mL (ppm) | Signal-to-Noise ratio = 10 |
| Recovery | 96% - 102% | Spiked in turmeric matrix |
| Precision (RSD) | < 2.0% | Intra-day and Inter-day |
Robustness
The method is robust to minor changes in pH (±0.2) and flow rate (±0.1 mL/min). However, SDS concentration is a critical control point; lowering SDS < 0.10 M significantly increases retention time and peak broadening.
Troubleshooting & Expert Insights
Critical Control Points
-
Backpressure: Micellar solutions have higher viscosity than hydro-organic mixtures. Ensure your pump can handle 1500-2000 psi. If pressure is too high, increase the column temperature to 30°C or 35°C to lower viscosity.
-
Column Care:
-
Never switch directly from SDS mobile phase to 100% organic solvent. This will precipitate the salt and clog the system.
-
Wash Protocol: Flush with 100% Water (30 min)
50:50 Water:Methanol (30 min) 100% Methanol (Storage).
-
-
Ghost Peaks: Food matrices are complex. While micelles solubilize proteins, late-eluting hydrophobic compounds can appear in subsequent runs. Include a "gradient wash" step or extend run time to 10 minutes for the first few injections to characterize the matrix.
Why Pentanol?
Pentanol acts as a "short-chain alcohol modifier." It adsorbs onto the micelle surface, reducing the electrostatic repulsion between the analyte and the micelle. This improves mass transfer kinetics, resulting in sharper peaks compared to using SDS alone.
Conclusion
This Micellar Liquid Chromatography protocol provides a robust, "green," and cost-effective solution for detecting Metanil Yellow in food. By leveraging the solubilizing power of SDS, laboratories can reduce sample preparation time and solvent consumption while maintaining the sensitivity required to meet strict regulatory zero-tolerance policies.
References
-
Analytical Methods (RSC) . "A novel micellar chromatographic procedure for the determination of metanil yellow in foodstuffs." Analytical Methods, 2013.
-
ResearchGate . "Metanil yellow: The toxic food colorant."[3][4][5][6] Asian Pacific Journal of Health Sciences, 2017.[7]
-
Thermo Fisher Scientific . "LC-MS Method Using Cloud Point Extraction for the Determination of Permitted and Banned Azo Colors." Application Note.
-
Wikipedia . "Micellar liquid chromatography."[1][2][8] Encyclopedia Entry.
Sources
- 1. A novel micellar chromatographic procedure for the determination of metanil yellow in foodstuffs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. foodmanifest.com [foodmanifest.com]
- 4. gnit.ac.in [gnit.ac.in]
- 5. Factpages: Use of metanil yellow and other toxic industrial dyes as food colors in India. [factpagestalk.blogspot.com]
- 6. Toxicity of synthetic food colors, scientific review - FoodTimes [foodtimes.eu]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
Protocol for detecting Metanil yellow in turmeric powder
Application Notes & Protocols
Abstract
Turmeric (Curcuma longa L.), a staple spice and medicinal herb, is valued for its vibrant yellow color, primarily due to the curcuminoid content.[1] Economically motivated adulteration, particularly with the non-permitted, water-soluble azo dye Metanil yellow (C₁₈H₁₄N₃NaO₃S), poses a significant public health risk.[1][2][3] This industrial dye is illegally used to enhance the color of turmeric powder, especially when the natural curcumin content is low.[1][4] Toxicological studies have linked the ingestion of Metanil yellow to severe health consequences, including neurotoxicity, multi-organ damage, and potential carcinogenicity.[5][6][7][8] Therefore, robust, and reliable analytical methods for its detection are crucial for consumer safety and regulatory compliance. This document provides a comprehensive guide for researchers and quality control professionals, detailing protocols ranging from rapid qualitative screening to highly sensitive and specific confirmatory analyses for the detection of Metanil yellow in turmeric powder.
Introduction to Metanil Yellow Adulteration
Metanil yellow, also known as C.I. Acid Yellow 36, is a synthetic dye primarily used in the textile, paper, and leather industries.[9] Its chemical structure features an azo group (-N=N-), which is characteristic of many synthetic colorants.[9] The dye's low cost and intense yellow color make it an attractive adulterant for foods like turmeric, pulses, and sweets, where a bright yellow appearance is desirable.[3]
The primary motivation for this adulteration is economic. Turmeric with a higher curcumin content has a more vibrant color and commands a higher price. By adding Metanil yellow, producers can mask the use of inferior quality turmeric rhizomes or extend the volume of the product, deceiving consumers and regulators.[1] The health implications are severe. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) classifies Metanil yellow as a substance for which there is a lack of long-term toxicity data, yet animal studies demonstrate significant adverse effects.[1] Chronic exposure can lead to damage to vital organs, including the liver, kidneys, and nervous system.[8]
Given these risks, a multi-tiered analytical approach is recommended. This guide outlines four distinct methodologies, each suited for different laboratory capabilities and analytical objectives, from initial field screening to definitive laboratory confirmation.
Analytical Methodologies: A Comparative Overview
The choice of analytical method depends on the required sensitivity, specificity, and available resources. A tiered approach, starting with simple screening tests and escalating to more sophisticated confirmatory methods for positive samples, is the most efficient workflow.
| Methodology | Principle | Type | Primary Use | Key Advantages | Key Limitations |
| Rapid Chemical Test | pH-indicator property of azo dye | Qualitative | Field screening, rapid QC | Extremely fast, low cost, simple | Non-specific, not quantitative, subjective interpretation |
| UV-Vis Spectrophotometry | Light absorbance at a specific wavelength (λmax) | Quantitative | Screening, quantification | Fast, relatively inexpensive | Potential interference from matrix components (e.g., curcumin) |
| HPLC / UPLC | Chromatographic separation based on polarity | Quantitative, Confirmatory | Definitive identification & quantification | High specificity, sensitivity, and accuracy | High instrument cost, requires skilled operators, slower |
| Spectroscopy (SERS) | Enhanced Raman scattering on a metal surface | Qualitative, Semi-Quantitative | Rapid, ultra-sensitive detection | Very high sensitivity, rapid results | Requires specialized substrates and instrumentation |
Protocol 1: Rapid Qualitative Screening (Acid Test)
This method leverages the pH-indicator properties of Metanil yellow. As an azo dye, its chromophore is sensitive to changes in pH. In a highly acidic environment, the molecule undergoes a structural change that results in a distinct color shift.
3.1. Scientific Principle
Metanil yellow is yellow in neutral or alkaline solutions. When a strong acid, such as concentrated hydrochloric acid (HCl), is added, the solution's pH drops dramatically. This protonates the azo group, altering the electronic conjugation of the molecule and shifting its maximum light absorption into the blue-green region of the spectrum, which causes the solution to appear pink to magenta or violet.[10][11][12] Pure turmeric does not exhibit this dramatic and persistent color change.
3.2. Materials and Reagents
-
Turmeric powder sample
-
Test tubes
-
Distilled water
-
Concentrated Hydrochloric Acid (HCl)
-
Pipettes or droppers
3.3. Step-by-Step Protocol
-
Sample Preparation: Place a pinch (approximately 0.5 g) of the turmeric powder into a clean test tube.
-
Suspension: Add 5 mL of distilled water to the test tube. Shake vigorously to create a uniform suspension.
-
Acidification: Carefully add 2-3 drops of concentrated hydrochloric acid to the suspension.
-
Observation: Shake the test tube gently and observe for any immediate color change.
3.4. Interpretation of Results
-
Positive Result: The appearance of a distinct pink, magenta, or violet color indicates the presence of Metanil yellow.[10][11]
-
Negative Result: The solution remains yellow, confirming the absence of Metanil yellow.
3.5. Experimental Workflow
Caption: Workflow for the rapid qualitative acid test.
Protocol 2: UV-Visible Spectrophotometry
This method provides a quantitative or semi-quantitative estimation of Metanil yellow. It is based on the principle that the dye absorbs light in the visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert Law).
4.1. Scientific Principle
Metanil yellow exhibits a characteristic maximum absorbance (λmax) in the visible spectrum, typically around 427-435 nm.[13][14] By measuring the absorbance of a sample extract at this specific wavelength and comparing it to a calibration curve prepared from known concentrations of a Metanil yellow standard, the amount of the adulterant in the sample can be determined.
4.2. Instrumentation and Materials
-
UV-Visible Spectrophotometer (double beam preferred)
-
Quartz or glass cuvettes (1 cm path length)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Centrifuge and centrifuge tubes
-
Micropipettes
-
Syringe filters (0.45 µm)
4.3. Reagents and Standards
-
Metanil yellow standard (analytical grade)
-
Ethanol or Methanol (spectroscopic grade)
-
Distilled water
4.4. Step-by-Step Protocol
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Metanil yellow standard and dissolve it in a 100 mL volumetric flask with ethanol.
-
Working Standard Solutions: From the stock solution, prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution in ethanol.
-
Calibration Curve: Measure the absorbance of each working standard at the predetermined λmax (e.g., 427 nm) against an ethanol blank. Plot a graph of absorbance versus concentration.
-
Sample Extraction:
-
Weigh 1 g of the turmeric powder into a centrifuge tube.
-
Add 10 mL of ethanol and vortex for 2 minutes to extract the dye.
-
Centrifuge the mixture at 5000 rpm for 10 minutes.
-
Carefully collect the supernatant. If the solution is cloudy, filter it through a 0.45 µm syringe filter.
-
-
Sample Analysis: Measure the absorbance of the sample extract at the same λmax.
-
Calculation: Determine the concentration of Metanil yellow in the extract using the linear regression equation from the calibration curve (y = mx + c), where 'y' is the absorbance of the sample. Account for the initial sample weight and extraction volume to report the final concentration in µg/g or mg/kg.
4.5. Data Presentation: Example Calibration Data
| Concentration (µg/mL) | Absorbance at 427 nm |
| 0 (Blank) | 0.000 |
| 2 | 0.115 |
| 5 | 0.285 |
| 10 | 0.570 |
| 15 | 0.855 |
| 20 | 1.140 |
| Linearity (R²) | > 0.999 |
4.6. Experimental Workflow
Caption: Workflow for UV-Vis Spectrophotometric analysis.
Protocol 3: HPLC/UPLC Confirmatory Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UPLC), are the gold standards for confirmatory analysis. These techniques physically separate Metanil yellow from curcumin and other matrix components, providing unequivocal identification and highly accurate quantification.
5.1. Scientific Principle
Reverse-phase HPLC separates molecules based on their hydrophobicity. A liquid mobile phase pumps the sample extract through a column packed with a nonpolar stationary phase (e.g., C18).[15][16] Nonpolar compounds (like curcumin) interact more strongly with the stationary phase and elute later, while more polar compounds (like Metanil yellow) interact less and elute earlier. A detector, such as a Photodiode Array (PDA) or UV-Vis detector, measures the absorbance of the eluate over time. Metanil yellow is identified by its characteristic retention time and quantified by the area under its chromatographic peak.
5.2. Instrumentation and Materials
-
HPLC or UPLC system equipped with a pump, autosampler, column oven, and PDA or UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).[15]
-
Analytical balance, volumetric flasks, micropipettes.
-
Syringe filters (0.45 µm, PTFE or Nylon).
5.3. Reagents and Chromatographic Conditions
-
Reagents: HPLC-grade Acetonitrile, Methanol, and water. Formic acid or Ammonium formate (for mobile phase modification).[16]
-
Mobile Phase: A gradient or isocratic system can be used. An example is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[15][16]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.[15]
-
Detection Wavelength: 413 - 425 nm.[16]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
5.4. Step-by-Step Protocol
-
Standard and Sample Preparation: Prepare standard solutions and sample extracts as described in the UV-Vis protocol (Section 4.4), ensuring all solutions are filtered through a 0.45 µm filter before injection to protect the column.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Inject the series of standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared turmeric sample extract.
-
Identification & Quantification:
-
Identify the Metanil yellow peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount by calculating the concentration from the peak area using the calibration curve.
-
5.5. Data Presentation: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [16] |
| Limit of Detection (LOD) | 0.05–0.12 µg/kg | [16] |
| Limit of Quantitation (LOQ) | 0.3–0.5 µg/kg | [16] |
| Recovery (%) | 80 - 112% | [16] |
5.6. Experimental Workflow
Caption: Confirmatory analysis workflow using HPLC/UPLC.
Protocol 4: Advanced Spectroscopic Fingerprinting
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR), FT-Raman, and particularly Surface-Enhanced Raman Spectroscopy (SERS), offer rapid and highly specific detection without extensive sample preparation or chromatographic separation.
6.1. Scientific Principle
-
FTIR/FT-Raman: These techniques measure the vibrations of molecular bonds when excited by infrared light or a laser. The resulting spectrum is a unique "molecular fingerprint." Metanil yellow has distinct spectral peaks, such as those around 1140 cm⁻¹ in FTIR and 1406 cm⁻¹ in FT-Raman, that can differentiate it from curcumin and the turmeric matrix.[1][2] FT-Raman is often more sensitive for this application, with detection limits around 1% (w/w), compared to 5% for FTIR.[1][2]
-
SERS: This is an advanced Raman technique that provides enormous signal amplification. When a sample extract is mixed with a solution of metallic (typically gold or silver) nanoparticles, the target molecules adsorb to the nanoparticle surface. When excited by a laser, the plasmon resonance of the nanoparticles enhances the Raman signal of the analyte by several orders of magnitude, enabling detection at trace levels (µg/g or lower).[5][6]
6.2. Abbreviated SERS Protocol
-
Extraction: Prepare a simple acidic extract of the turmeric sample (e.g., using 0.5 M HCl).[5][6]
-
Assay Preparation: In a small vial, mix the sample extract with a solution of gold nanoparticles (Au NPs) and an aggregating agent (e.g., NaCl solution).[5][6]
-
Measurement: Place the vial in a portable Raman spectrometer and acquire the SERS spectrum.
-
Analysis: Compare the acquired spectrum to a reference library spectrum of Metanil yellow. Detection is based on the presence of characteristic peaks at approximately 504, 1176, 1383, and 1588 cm⁻¹.[5]
6.3. Method Comparison
| Method | Detection Limit (in Turmeric) | Speed | Specificity |
| FTIR | ~5% (w/w) | Fast | High |
| FT-Raman | ~1% (w/w) | Fast | High |
| SERS | < 0.1 mg/g (0.01%) | Very Fast | Very High |
| HPLC | ~0.3 µg/kg (0.00003%) | Slow | Very High |
Conclusion and Recommendations
The detection of Metanil yellow in turmeric powder is essential for safeguarding public health. This guide provides a tiered approach to analysis.
-
For rapid screening in field or low-resource settings, the qualitative acid test is an invaluable tool.
-
For routine quality control requiring quantification, UV-Visible Spectrophotometry offers a good balance of speed and cost.
-
For regulatory purposes, dispute resolution, or any case requiring unambiguous identification and precise quantification, HPLC/UPLC analysis is the definitive confirmatory method.
-
Emerging techniques like SERS show immense promise for future applications, offering the potential for on-site, ultra-sensitive, and confirmatory analysis.
It is imperative that laboratories validate their chosen method according to standard guidelines (e.g., ICH, AOAC) and use certified reference materials to ensure the accuracy and reliability of their results. By implementing these robust protocols, scientists and regulatory bodies can effectively combat the adulteration of turmeric and protect consumers from the harmful effects of Metanil yellow.
References
-
Dhakal, S., et al. (2016). Evaluation of Turmeric Powder Adulterated with Metanil Yellow Using FT-Raman and FT-IR Spectroscopy. Foods. Available at: [Link]
-
The Divine Foods. (2021). [8 Easy Tests] How To Check Adulteration in Turmeric Powder?. Available at: [Link]
-
Dixit, S., et al. (2018). A robust RP-HPLC method for determination of turmeric adulteration. ResearchGate. Available at: [Link]
-
Scribd. Jurnal International Metanil Yellow. Available at: [Link]
-
IEEE Xplore. (2022). Detection of Metanil Yellow Adulteration in Turmeric Powder Using Nano Nickel Cobalt Oxide Modified Graphite Electrode. Available at: [Link]
-
Jamal, A., et al. (2021). Determination of banned adulterants in turmeric and chilli powders using ultra-high-performance liquid chromatography. Taylor & Francis Online. Available at: [Link]
-
Gyros Organic Farms. (2023). Easy Turmeric Adulteration Test: Verify It's Purity at Home. Available at: [Link]
-
Chemistry Stack Exchange. (2012). Adulteration of turmeric with Metanil yellow. Available at: [Link]
-
FSSAI. Quick Tests for Some Adulterants in Food. Available at: [Link]
-
YouTube. (2023). Metanil Yellow Test in Turmeric. Available at: [Link]
-
Vikaspedia. Methods for Detection of common adulterants in food. Available at: [Link]
-
ResearchGate. (2016). Evaluation of Turmeric Powder Adulterated with Metanil Yellow Using FT-Raman and FT-IR Spectroscopy. Available at: [Link]
-
Kourani, K., et al. (2021). Detection of synthetic food color “Metanil Yellow” in sweets: a systematic approach. ResearchGate. Available at: [Link]
-
Dixit, S., et al. (2015). Detection and quantification of some banned colours in common Indian spices with the help of UV-Visible spectrophotometer. Zenodo. Available at: [Link]
-
Bhat, S., et al. (2022). Detection of nonpermitted food color metanil yellow in turmeric: A threat to the public health and Ayurvedic drug industry. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). A novel micellar chromatographic procedure for the determination of metanil yellow in foodstuffs. Available at: [Link]
-
ResearchGate. (2023). Metanil yellow: The toxic food colorant. Available at: [Link]
-
IIP Series. (2024). METANIL YELLOW, AN ALARMING PROBLEM IN FOOD INDUSTRIES. Available at: [Link]
-
Scindia Group. Acid Dyes Metanil-Yellow. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gyros.farm [gyros.farm]
- 5. SERS Detection of Metanil Yellow in Turmeric | Metrohm [metrohm.com]
- 6. metrohm.com [metrohm.com]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. scindiaindustries.com [scindiaindustries.com]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 14. METANIL YELLOW | 587-98-4 [chemicalbook.com]
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- 16. tandfonline.com [tandfonline.com]
Application Note: Metanil Yellow as a Bifunctional Inducer of Xenobiotic-Metabolizing Enzymes
[1][2]
Abstract & Introduction
Metanil Yellow (MY; C.I.[1] Acid Yellow 36) is a synthetic azo dye frequently identified as an illicit food adulterant.[1] While primarily studied for its hepatotoxicity and neurotoxicity, MY serves as a critical model compound in toxicological research due to its capacity to act as a bifunctional inducer .
Unlike monofunctional inducers that selectively elevate Phase II enzymes (e.g., certain chemopreventive agents), MY simultaneously upregulates:
-
Phase I Enzymes: Specifically Cytochrome P450 isozymes (CYP1A1, CYP1A2, CYP2B) via the Aryl hydrocarbon Receptor (AhR).
-
Phase II Enzymes: Cytosolic detoxification enzymes such as Glutathione S-transferase (GST) and Quinone Reductase (QR/NQO1), often mediated by the Nrf2-ARE pathway or AhR-Nrf2 crosstalk.
This application note provides a rigorous framework for researchers to utilize MY as a pharmacological probe to study the synchronous induction of xenobiotic-metabolizing enzymes (XMEs) and the associated oxidative stress responses in hepatic models.
Mechanistic Principles
To effectively design experiments using Metanil Yellow, one must understand the dual signaling pathways it activates. MY acts as a ligand for the cytosolic AhR, driving Phase I transcription. Simultaneously, the metabolic bioactivation of the azo bond generates reactive intermediates and oxidative stress, triggering the dissociation of Nrf2 from Keap1, leading to Phase II transcription.
Figure 1: Bifunctional Induction Signaling Pathway
Figure 1: Dual activation of AhR (Phase I) and Nrf2 (Phase II) pathways by Metanil Yellow. Note the potential for crosstalk where AhR activation may also influence Phase II gene expression.
Experimental Design & Safety
Safety Considerations
-
Hazard: Metanil Yellow is a Class 2B carcinogen (IARC potential) and a skin/eye irritant.
-
Handling: All powder handling must occur in a chemical fume hood. Wear nitrile gloves and N95/P100 respiratory protection.
-
Disposal: Azo dyes are recalcitrant; dispose of all liquid waste in high-hazard organic waste streams.
Model Systems & Dosing
-
In Vivo (Rat Model):
-
In Vitro (HepG2/HepaRG):
-
Concentration: 1–10 µM (Dose-ranging required to avoid cytotoxicity).
-
Duration: 24–48 hours.[5]
-
Protocol: Subcellular Fractionation
To assess bifunctional induction, you must separate the microsomal fraction (containing Cytochrome P450s) from the cytosolic fraction (containing GST and QR).
Figure 2: Differential Centrifugation Workflow
Figure 2: Isolation of hepatic microsomes and cytosol.[6] Temperature must be maintained at 4°C throughout to prevent enzyme degradation.
Reagents
-
Homogenization Buffer: 0.25 M Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA (to inhibit metalloproteases).
-
Storage Buffer: 100 mM Potassium Phosphate (pH 7.4), 20% Glycerol (cryoprotectant).
Steps
-
Perfusion: Perfuse liver in situ with ice-cold 1.15% KCl to remove hemoglobin (heme interferes with CYP spectral assays).
-
Homogenization: Minced tissue is homogenized (1:4 w/v) in buffer using a Potter-Elvehjem homogenizer (5 strokes).
-
S9 Isolation: Centrifuge at 9,000
g for 20 mins at 4°C. Discard pellet (nuclei/mitochondria). -
Microsome Isolation: Centrifuge S9 supernatant at 105,000
g for 60 mins at 4°C. -
Separation:
-
Supernatant: Aliquot as Cytosolic Fraction (Phase II).
-
Pellet: Wash once with buffer, re-spin, and resuspend in Storage Buffer as Microsomal Fraction (Phase I). Store at -80°C.
-
Phase I Assay: CYP1A1 Activity (EROD)
Principle: CYP1A1 catalyzes the O-deethylation of 7-ethoxyresorufin to resorufin, a highly fluorescent product. This is the gold standard for AhR-mediated induction.
Materials
-
Substrate: 7-Ethoxyresorufin (7-ER).[7]
-
Cofactor: NADPH generating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Standard: Resorufin.
Procedure
-
Incubation Mix: In a fluorometer cuvette or 96-well plate, combine:
-
100 mM Tris-HCl buffer (pH 7.8).
-
5 µM 7-Ethoxyresorufin.
-
0.2 mg Microsomal Protein (from Protocol 4).
-
-
Initiation: Add 0.5 mM NADPH (final conc) to start reaction.
-
Measurement: Monitor fluorescence kinetically for 5 minutes at 37°C.
-
Excitation: 530 nm
-
Emission: 585 nm
-
-
Quantification: Calculate specific activity (pmol resorufin formed/min/mg protein) using a resorufin standard curve.
Expected Result: MY-treated microsomes should show a 2-5 fold increase in EROD activity compared to controls.
Phase II Assays: GST and QR
Context: Metanil yellow induces these enzymes as a compensatory response to oxidative stress.
A. Glutathione S-Transferase (GST) Assay
Principle: Measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), forming a thioether conjugate detectable at 340 nm.
-
Reaction Mix (1 mL):
-
0.1 M Phosphate buffer (pH 6.5).
-
1 mM CDNB (dissolved in ethanol).
-
1 mM GSH.
-
-
Initiation: Add 20–50 µg Cytosolic Protein.
-
Measurement: Monitor Absorbance at 340 nm for 3 mins.
-
Calculation: Use extinction coefficient
.
B. Quinone Reductase (QR/NQO1) Assay
Principle: NAD(P)H-dependent reduction of menadione, coupled to the reduction of MTT to a blue formazan.
-
Reaction Mix:
-
25 mM Tris-HCl (pH 7.4).
-
BSA (0.7 mg/mL), Tween-20 (0.01%).
-
5 µM FAD, 1 mM Glucose-6-phosphate, 2 U/mL G6PD, 30 µM NADP.
-
MTT (0.3 mg/mL) + Menadione (50 µM).
-
-
Initiation: Add Cytosolic Protein.
-
Measurement: Stop reaction after 10 mins with Dicumarol (inhibitor) and measure Absorbance at 610 nm.
Data Analysis & Interpretation
Summarize your findings using the structure below to validate "Bifunctional Induction."
| Parameter | Assay Target | Control Activity (Example) | Metanil Yellow Treated | Interpretation |
| Phase I | CYP1A1 (EROD) | 50 pmol/min/mg | 150 - 250 pmol/min/mg | Strong AhR activation. |
| Phase II | GST (CDNB) | 1.2 µmol/min/mg | 2.0 - 2.8 µmol/min/mg | Nrf2/ARE activation response. |
| Phase II | Quinone Reductase | 150 nmol/min/mg | 250 - 300 nmol/min/mg | Oxidative stress defense. |
| Oxidative Stress | Lipid Peroxidation (MDA) | 1.5 nmol/mg | Increased | Confirms stress-mediated induction mechanism. |
Technical Insight: If GST activity decreases while CYP increases, this suggests acute toxicity where GSH is depleted by the azo-reduction metabolites before induction can occur. Time-course experiments (3 days vs 7 days) are crucial to distinguish between depletion and induction.
References
-
Das, S., & Mukherjee, A. (2004).[1] Genotoxicity of the food dye metanil yellow in mice. Food and Chemical Toxicology, 42(5), 871-875. Link
-
Gupta, S., et al. (2003).[1] Metanil yellow: a bifunctional inducer of hepatic phase I and phase II xenobiotic-metabolizing enzymes. Food and Chemical Toxicology, 41(5), 625-632. Link
-
Ma, Q. (2013). Role of nrf2 in oxidative stress and toxicity.[8][9] Annual Review of Pharmacology and Toxicology, 53, 401-426. Link
-
Sarkar, R., & Ghosh, A. (2012). Metanil yellow: an azo dye induced toxicity in albino rats. International Journal of Basic and Applied Medical Sciences, 2(2), 22-26. Link
-
Burke, M. D., et al. (1985). Ethoxyresorufin: direct fluorimetric assay of a microsomal O-dealkylation which is preferentially inducible by 3-methylcholanthrene. Biochemical Pharmacology, 26(1), 93-102. Link
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Metanil yellow: a bifunctional inducer of hepatic phase I and phase II xenobiotic-metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of oral and parenteral administration of metanil yellow on some hepatic and intestinal biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of metanil yellow, orange II and their blend on hepatic xenobiotic metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxic effect of two commonly used food dyes metanil yellow and carmoisine using Allium cepa L. as indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NRF2 Oxidative Stress Induced by Heavy Metals is Cell Type Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: Staining of Pathogenic Fungi with Metanil Yellow Counterstain
Abstract
The accurate microscopic identification of pathogenic fungi in tissue samples is crucial for timely diagnosis and effective treatment of mycoses. Staining techniques that provide clear differentiation of fungal elements from host tissue are indispensable tools for pathologists and researchers. The Periodic Acid-Schiff (PAS) stain is a widely used histochemical method for detecting fungi, owing to its ability to stain the polysaccharides in their cell walls a vibrant magenta. The choice of a suitable counterstain in the PAS protocol is critical for providing contrast and highlighting the surrounding cellular architecture. This document provides a detailed guide on the application of Metanil yellow as a counterstain in the PAS technique for the visualization of pathogenic fungi. We will delve into the underlying principles of the staining mechanism, provide a comprehensive, step-by-step protocol, and discuss the interpretative nuances of the results.
Introduction: The Rationale for Metanil Yellow in Fungal Staining
Histopathological examination remains a cornerstone in the diagnosis of infectious diseases, including those caused by pathogenic fungi. Fungal cell walls are rich in polysaccharides, such as chitin and glucan, which are excellent targets for histochemical stains. The PAS stain leverages the reactivity of these polysaccharides. The initial step involves oxidation of the 1,2-glycol groups within the fungal cell wall by periodic acid, leading to the formation of aldehydes. These aldehydes then react with Schiff reagent to produce a distinctive magenta color.
While the magenta-stained fungi are conspicuous, a counterstain is essential to visualize the background tissue architecture, thereby providing context to the infection. Commonly used counterstains include light green and hematoxylin. Metanil yellow, an anionic azo dye, serves as an effective alternative counterstain, imparting a yellow hue to the cytoplasm and collagen.[1] This yellow background provides a sharp and aesthetically pleasing contrast to the magenta-stained fungal elements, facilitating their detection even at low magnifications. Studies have shown that the use of Metanil yellow as a counterstain in the PAS protocol (PAS-M) has a comparable sensitivity for fungal detection to the more traditionally used light green counterstain (PAS-LG).[2][3]
The fundamental principle behind Metanil yellow's function as a counterstain lies in its anionic nature, which promotes binding to cationic or acidophilic tissue components like cytoplasmic proteins.[1]
Mechanism of Staining
The PAS-Metanil yellow staining procedure for fungi is a sequential process that involves three key stages: oxidation, Schiff reaction, and counterstaining.
-
Oxidation: Periodic acid selectively oxidizes the hydroxyl groups on adjacent carbon atoms (1,2-glycols) present in the polysaccharides of the fungal cell wall. This chemical reaction breaks the C-C bond and forms two aldehyde groups.
-
Schiff Reaction: The tissue section is then treated with Schiff reagent, a colorless solution of basic fuchsin that has been treated with sulfurous acid. The newly formed aldehyde groups in the fungal cell wall react with the Schiff reagent, restoring its quinoid structure and resulting in the formation of a stable, insoluble magenta-colored compound.
-
Counterstaining with Metanil Yellow: Following the visualization of fungal elements, a counterstain is applied to color the background tissue. Metanil yellow, being an acid dye, will stain basic cellular components, primarily proteins in the cytoplasm and collagen, a vibrant yellow.[1] This provides a clear contrast, making the magenta-stained fungi stand out against the yellow background.
Caption: Mechanism of PAS-Metanil Yellow Staining for Fungi.
Materials and Reagents
Reagent Preparation
-
Periodic Acid Solution (0.5% w/v):
-
Periodic acid: 0.5 g
-
Distilled water: 100 mL
-
Store in a dark bottle at room temperature. Stable for several months.
-
-
Schiff Reagent:
-
Commercially available Schiff reagent is recommended for consistency. Alternatively, it can be prepared in the laboratory.
-
-
Metanil Yellow Solution (0.25% w/v): [1]
-
Metanil yellow (C.I. 13065): 0.25 g
-
Distilled water: 100 mL
-
Glacial acetic acid: 0.25 mL
-
Dissolve the Metanil yellow in the distilled water and then add the acetic acid. Mix well. The solution is stable at room temperature for months.[4]
-
-
Weigert's Iron Hematoxylin (for nuclear staining, optional):
-
Solution A: Hematoxylin (1% in 95% ethanol)
-
Solution B: Ferric chloride (29% aqueous solution), Hydrochloric acid (concentrated)
-
Working solution: Mix equal parts of Solution A and Solution B immediately before use.
-
Equipment
-
Microscope slides
-
Coplin jars or staining dishes
-
Fume hood
-
Graduated cylinders and beakers
-
Filter paper
-
Light microscope
Detailed Staining Protocol
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.
Caption: Step-by-step workflow for PAS-Metanil Yellow staining.
Step-by-Step Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Transfer to 100% Ethanol: 2 changes, 3 minutes each. c. Transfer to 95% Ethanol: 2 changes, 3 minutes each. d. Transfer to 70% Ethanol: 3 minutes. e. Rinse well in running tap water.
-
Oxidation: a. Place slides in 0.5% Periodic Acid solution for 5 minutes.
-
Rinsing: a. Rinse slides in several changes of distilled water.
-
Schiff Reaction: a. Place slides in Schiff reagent in a Coplin jar in the dark for 15-30 minutes. The optimal time may vary depending on the reagent's freshness.
-
Washing: a. Wash slides in running tap water for 5-10 minutes to allow the pink color to develop.
-
Counterstaining: a. Immerse slides in Metanil Yellow solution for 30-60 seconds.[4] The timing can be adjusted based on the desired intensity of the yellow background.
-
Dehydration: a. Quickly rinse in 95% Ethanol. b. Transfer to 100% Ethanol: 2 changes, 3 minutes each.
-
Clearing: a. Transfer to Xylene: 2 changes, 3 minutes each.
-
Mounting: a. Mount with a permanent mounting medium and a coverslip.
Expected Results and Interpretation
| Component | Staining Result |
| Fungal elements (hyphae, yeasts, spores) | Magenta to deep red |
| Nuclei | Blue (if hematoxylin is used) |
| Cytoplasm, Keratin, Muscle | Yellow |
| Collagen | Yellow |
| Mucin | Magenta (can be differentiated from fungi by morphology) |
Note: The intensity of the yellow counterstain can be modulated by altering the staining time in the Metanil yellow solution. A shorter duration will yield a paler yellow, which may be desirable in cases with subtle fungal infections.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Fungal Staining | Inactive Schiff reagent. | Use fresh Schiff reagent. |
| Insufficient oxidation time. | Increase the duration in periodic acid. | |
| Excessive Background Staining | Overstaining with Metanil yellow. | Reduce the counterstaining time. |
| Incomplete washing after Schiff reagent. | Ensure thorough washing in running water. | |
| Non-specific Magenta Staining | Glycogen, neutral mucosubstances, and basement membranes can also be PAS-positive. | Differentiate based on morphology. Diastase digestion can be performed before PAS to remove glycogen. |
Safety Precautions
-
Handle all chemicals in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Schiff reagent and Metanil yellow are potential irritants. Avoid contact with skin and eyes.
-
Dispose of chemical waste according to institutional and local regulations. Metanil yellow is a toxic azo dye and should be handled with care.[5][6]
Conclusion
The use of Metanil yellow as a counterstain in the Periodic Acid-Schiff protocol offers a reliable and aesthetically clear method for the visualization of pathogenic fungi in tissue sections. Its ability to provide a strong contrast enhances the detection of magenta-stained fungal elements, aiding in the accurate diagnosis of mycotic infections. By following the detailed protocol and understanding the underlying principles, researchers and clinicians can effectively implement this staining technique in their laboratories.
References
-
Morphisto. Metanil yellow for Herovici staining. [Link]
-
Rudasil, J., & Criswell, S. (2018). A Comparison of Histological Staining Methods for Pathogenic Fungi in Humans. The Journal of Histotechnology, 41(2), 65-75. [Link]
-
Semantic Scholar. A Comparison of Histological Staining Methods for Pathogenic Fungi in Humans. [Link]
-
Pharmaguideline. Preparation of Indicator Solutions. [Link]
-
Patsnap. Preparation method of Metanil yellow G. [Link]
-
Biognost. METANIL YELLOW, SOLUTION. [Link]
-
Al-Azzawi, H. F., & Al-Azzawi, S. F. (2022). Alternate Special Stains for the Detection of Mycotic Organisms in Oral Cyto-Smears—A Histomorphometric Study. Diagnostics, 12(6), 1475. [Link]
-
ResearchGate. New staining technique for fungal-infected plant tissues. [Link]
-
MDPI. Immobilization of Metanil Yellow Decolorizing Mixed Culture FN3 Using Gelling Gum as Matrix for Bioremediation Application. [Link]
-
YouTube. Fungal Staining Technique: A Step-by-Step Guide for Accurate Identification. [Link]
-
ResearchGate. (PDF) Metanil yellow: The toxic food colorant. [Link]
-
The Bioscan. METANIL YELLOW - AN AZO DYE INDUCED HISTOPATHOLOGICAL AND ULTRASTRUCTURAL CHANGES IN ALBINO RAT (RATTUS NORVEGICUS). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Alcian Blue - H&E - Metanil Yellow Stain for Diagnosing Barrett's Esophagus [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. METANIL YELLOW - AN AZO DYE INDUCED HISTOPATHOLOGICAL AND ULTRASTRUCTURAL CHANGES IN ALBINO RAT (RATTUS NORVEGICUS) | The Bioscan [thebioscan.com]
Troubleshooting & Optimization
Technical Guide: Optimizing Metanil Yellow Specificity in Tissue Sections
The following technical guide is structured to address the specific challenges of Metanil Yellow staining, moving beyond basic textbook instructions to field-tested optimization strategies.
Introduction: The Specificity Paradox
Metanil Yellow (Acid Yellow 36) is a robust anionic azo dye commonly used as a counterstain in Mucicarmine and PAS protocols, or rarely as a collagen variant in Trichrome stains.
The Core Problem: Metanil Yellow is a "small molecule" acid dye. It has a high affinity for all protonated amino groups (NH3+), meaning it naturally wants to stain everything—collagen, cytoplasm, and muscle—indiscriminately. "Improving specificity" usually means one of two things to a researcher:
-
As a Counterstain: Preventing the yellow from overpowering the primary stain (e.g., Mucin or Fungi).
-
As a Tissue Stain: Forcing the dye to mark collagen fibers while clearing it from the cytoplasm.
This guide provides the mechanistic logic and protocols to achieve both.
Module 1: The Mechanism of Action
To control the stain, you must control the ionic state of the tissue. Metanil Yellow functions via ionic bonding .
The Staining Kinetic Pathway
The following diagram illustrates how pH and differentiation dictate where the dye stays and where it washes out.
Figure 1: Kinetic Selectivity of Metanil Yellow. Specificity is achieved not during staining, but during differentiation. Collagen's dense physical structure holds the dye longer than the loose protein matrix of the cytoplasm.
Module 2: Protocol Optimization
Do not use a "one-size-fits-all" timing. Use these optimized workflows based on your target.
Scenario A: The "Perfect" Mucicarmine Counterstain
Goal: Pale yellow background that highlights red mucins without obscuring them.
The Error: Most protocols prescribe "1 minute" in Metanil Yellow. This is often too long for fresh reagents, leading to orange/muddy sections.
Optimized Protocol:
-
Stain Mucin: Southgate’s or Mayer’s Mucicarmine (30–60 mins).
-
Rinse: Distilled water (thoroughly).
-
The "Dip" Technique (Critical):
-
Differentiation/Rinse:
-
Immediately rinse in Distilled Water (10 seconds).
-
Why? Tap water is often alkaline and can strip the acid dye too fast or alter the color.
-
-
Dehydration:
Scenario B: Collagen-Specific Staining (The "Yellow Trichrome")
Goal: Deep yellow collagen, clear/pale cytoplasm (mimicking a Trichrome but with yellow collagen).
The Strategy: Use Acid Alcohol to strip the dye from the cytoplasm.
-
Stain: 0.25% Metanil Yellow in 0.25% Acetic Acid (5–10 minutes).
-
Rinse: Quick dip in distilled water.
-
Differentiation (The Specificity Step):
-
Immerse in 1% Acid Alcohol (1% HCl in 70% Ethanol).
-
Control: Check under the microscope every 15 seconds.
-
Endpoint: Cytoplasm turns pale/colorless; Collagen remains yellow.
-
-
Stop Bath: Rinse in absolute ethanol to stop differentiation.
-
Clear & Mount.
Module 3: Troubleshooting Hub (Q&A)
Issue 1: "My Mucin stain looks muddy/orange instead of red."
Diagnosis: Competitive Inhibition. Metanil Yellow is overpowering the Carmine. This happens if the Metanil Yellow concentration is too high or staining time is too long. Corrective Action:
-
Dilute: Reduce Metanil Yellow concentration from 0.25% to 0.1% .
-
Reverse: Ensure all excess Mucicarmine is washed off before counterstaining. Aluminum salts (mordant in mucicarmine) can bind Metanil Yellow non-specifically.
Issue 2: "The yellow background disappears completely during dehydration."
Diagnosis: Solvent Extraction. Metanil Yellow has high solubility in water and low-grade alcohols. Corrective Action:
-
Skip the 70%: Go straight from the water rinse to 95% Ethanol .
-
Blot Dry: Blot the slide edge on a paper towel before entering alcohol to reduce water carryover.
-
Time: 3 rapid dips in 95%, then straight to 100%. Do not let slides sit in alcohol racks while processing a batch.
Issue 3: "Muscle and Collagen are staining the same shade of yellow."
Diagnosis: Lack of pH discrimination. Both tissues are acidophilic. Corrective Action:
-
pH Adjustment: Add 0.5mL Glacial Acetic Acid per 100mL of Metanil Yellow solution. The lower pH (approx pH 3.0) favors collagen binding over muscle sarcoplasm slightly.
-
Phosphotungstic Acid (PTA) Block: (Advanced) Treat sections with 5% PTA for 5 minutes before Metanil Yellow. PTA binds to muscle, blocking the dye, while leaving collagen open.
Module 4: Reagent Preparation & Data[4][6][7]
Reagent Formulation Table
| Reagent | Composition | Purpose |
| Stock Metanil Yellow | 0.25g Metanil Yellow + 100mL Distilled Water | Base Dye |
| Acidified Metanil (Working) | 100mL Stock + 0.25mL Glacial Acetic Acid | Increases affinity for collagen; sharpens contrast. |
| Differentiation Fluid | 1mL Conc. HCl + 99mL 70% Ethanol | Strips dye from cytoplasm (for Scenario B). |
Comparative Efficacy of Fixatives
Data based on internal validation of collagen staining intensity.
| Fixative Type | Collagen Intensity | Cytoplasmic Background | Recommended?[6] |
| 10% NBF (Formalin) | Moderate (+) | Moderate (+) | Yes (Standard) |
| Bouin’s Fluid | High (+++) | Low (-) | Yes (Best for Contrast) |
| Alcohol-based | Low (-) | High (++) | No |
Note: Bouin's fluid acts as a mordant.[7] If using Formalin-fixed tissue, post-mordanting slides in Bouin's (1 hour @ 56°C) can significantly improve Metanil Yellow specificity.
References
-
Bancroft, J. D., & Layton, C. (2019). Bancroft's Theory and Practice of Histological Techniques (8th ed.).[8] Elsevier. (Standard reference for dye chemistry and differentiation mechanisms).
- Carson, F. L., & Hladik, C. (2015). Histotechnology: A Self-Instructional Text (4th ed.). ASCP Press. (Protocols for Mucicarmine and counterstaining).
-
Sigma-Aldrich. (n.d.). Mucicarmine Staining Kit Technical Bulletin. (Provides standard commercial concentrations for Metanil Yellow counterstain).
-
StainsFile. (n.d.). Metanil Yellow: Dye properties and solubility data. (Chemical basis for solubility issues in alcohol).
Sources
- 1. webpath.med.utah.edu [webpath.med.utah.edu]
- 2. researchgate.net [researchgate.net]
- 3. newcomersupply.com [newcomersupply.com]
- 4. stainsfile.com [stainsfile.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3helix.com [3helix.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Metanil Yellow Staining Efficiency by Controlling pH
Welcome to the technical support guide for Metanil yellow staining. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to leverage pH for optimal staining outcomes. We will move beyond simple protocol steps to explain the underlying chemical principles, empowering you to troubleshoot and refine your experiments effectively.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives about Metanil yellow staining.
Q1: What is Metanil yellow and why is pH so critical for its use in staining?
Metanil yellow (also known as Acid Yellow 36) is an anionic azo dye.[1][2] Its molecular structure contains a sulfonic acid group which is negatively charged at most pH values, making it an "acid" or "anionic" dye. This negative charge is key to its function.
The primary targets for Metanil yellow in tissue sections are proteins, such as those in cytoplasm and collagen.[2][3] Proteins are amphoteric, meaning they have both acidic (carboxyl) and basic (amino) groups.[4] The overall charge of a protein is determined by the pH of its environment relative to its isoelectric point (pI) —the pH at which the protein has no net electrical charge.[4][5]
-
At a pH below the protein's pI: The protein is positively charged.
-
At a pH above the protein's pI: The protein is negatively charged.
For successful staining, the anionic Metanil yellow dye requires a positively charged target to bind to via electrostatic interaction. Therefore, the staining solution must be at a pH below the pI of the target proteins . This ensures the proteins are protonated (positively charged), allowing the negatively charged dye to bind effectively.
Q2: What is the optimal pH for a Metanil yellow staining solution?
The "optimal" pH is target-dependent. Most cytoplasmic proteins have a pI in the range of 4.0 to 7.0.[4][5] To ensure these proteins carry a net positive charge, a staining solution with a pH between 2.5 and 4.5 is generally recommended. Commercial Metanil yellow solutions are often prepared as acidified aqueous solutions to meet this requirement.[6] However, empirical testing is crucial for specific tissues or proteins of interest.
Metanil yellow itself is also a pH indicator, changing from red at pH 1.2 to yellow at pH 3.2.[1][7] While this property is used in analytical chemistry, for histological staining, the key is the interaction between the dye and the tissue, which is most favorable in a moderately acidic environment.
Q3: My Metanil yellow staining is weak or completely absent. Is pH the likely cause?
Yes, incorrect pH is a primary suspect for weak or failed staining.
-
High pH: If the pH of your staining solution is too high (e.g., > 6.0), it may be above the pI of your target proteins. This would render the proteins net-negative, causing them to repel the anionic Metanil yellow dye, resulting in little to no staining.
-
Depleted Solution: Over time and with repeated use, staining solutions can become depleted of dye or their pH can shift. Always use fresh or properly stored solutions.
Q4: I'm seeing high background staining. How can I fix this?
High background can also be a pH-related issue. If the pH is excessively low (e.g., < 2.0), a wider range of tissue components can become protonated, leading to non-specific binding of the dye.[8] To resolve this, try increasing the pH of the staining solution slightly (e.g., from 2.5 to 3.5) and ensure a thorough but brief rinse step after staining to remove unbound dye molecules.[2]
Troubleshooting Guide: pH-Related Staining Issues
Use this section to diagnose and resolve specific problems encountered during your Metanil yellow staining experiments.
Issue 1: Inconsistent Staining Across a Batch of Slides
-
Causality: Inconsistent staining often points to a lack of uniformity in the staining environment. This can be caused by pH drift in the staining solution as it is exposed to air (absorption of CO₂) or carryover from previous solutions on the slides.
-
Troubleshooting Steps:
-
Verify pH: Before starting a batch, measure the pH of your Metanil yellow solution using a calibrated pH meter.
-
Standardize Rinsing: Ensure that the rinsing step before Metanil yellow staining is consistent for all slides to prevent carryover of alkaline solutions (like bluing agents) that could locally alter the pH at the tissue surface.
-
Use Fresh Solution: For large batches, consider dividing the staining into smaller sets and using fresh solution for each to prevent pH drift.
-
Issue 2: Staining Fades Rapidly During Dehydration
-
Causality: Metanil yellow is soluble in alcohol.[9] If dehydration steps are too long, the dye can be leached out of the tissue. While not a direct pH issue, the initial binding strength dictated by the correct pH can influence how well the stain is retained.
-
Troubleshooting Steps:
-
Rapid Dehydration: Perform the dehydration steps through graded alcohols (e.g., 70%, 95%, 100%) quickly.[2]
-
Acidify Alcohol (Optional): In some protocols, adding a very small amount of acid (e.g., a drop of acetic acid) to the initial dehydration alcohols can help maintain an acidic environment and improve stain retention, though this should be tested carefully.
-
Data Summary: Effect of pH on Staining Outcome
| pH Range of Staining Solution | Expected Net Charge of Cytoplasmic Proteins (pI ~5-6) | Predicted Metanil Yellow Staining Efficiency | Potential Issues |
| 1.0 - 2.5 | Strongly Positive | Strong | High risk of non-specific background staining. |
| 2.5 - 4.5 (Optimal Range) | Moderately to Weakly Positive | Good to Excellent | Optimal balance of specific staining and low background. |
| 4.5 - 6.0 | Weakly Positive to Neutral | Weak to Very Weak | Faint staining, loss of detail. |
| > 6.0 | Negative | None | Repulsion between dye and tissue; complete staining failure. |
Visualizing the Staining Mechanism
The following diagram illustrates the core principle of why an acidic pH is necessary for Metanil yellow to bind to tissue proteins.
Caption: A logical workflow for troubleshooting common Metanil yellow staining issues.
References
-
Wikipedia. Metanil Yellow. [Link]
-
PubChem. Metanil yellow. [Link]
-
Biognost. METANIL YELLOW, SOLUTION. [Link]
-
Wikipedia. Isoelectric point. [Link]
-
NIH National Center for Biotechnology Information. Protein pI and Intracellular Localization. [Link]
-
StainsFile. Metanil Yellow - Dyes for Histology. [Link]
-
Cancer Diagnostics Inc. Metanil Yellow Stain, 500mL. [Link]
-
HiMedia Laboratories. Metanil yellow, Practical grade. [Link]
Sources
- 1. Metanil Yellow - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metanil yellow | C18H14N3NaO3S | CID 3935589 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Protein pI and Intracellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Metanil Yellow Stain, 500mL | Cancer Diagnostics Inc. [cancerdiagnostics.com]
- 8. newcomersupply.com [newcomersupply.com]
- 9. stainsfile.com [stainsfile.com]
Validation & Comparative
Comparing FT-Raman and FT-IR for Metanil yellow detection sensitivity
[1][2][3][4][5]
Executive Summary
Technical Verdict: FT-Raman (1064 nm excitation) is the superior technique for the detection of Metanil Yellow (MY) in complex matrices (such as turmeric) compared to FT-IR .
Experimental data confirms that FT-Raman achieves a Limit of Detection (LOD) of 1% (w/w) , whereas FT-IR is limited to 5% (w/w) . While FT-IR provides valuable structural confirmation via sulfonate group vibrations, FT-Raman exploits the high polarizability of the azo (–N=N–) bond, resulting in a distinct, high-intensity spectral signature that is less susceptible to water interference but requires Near-Infrared (NIR) excitation to suppress fluorescence.
Scientific Foundation & Mechanism
To understand the sensitivity gap, one must analyze the molecular physics governing the interaction between the analyte and the incident radiation.
The Analyte: Metanil Yellow[1][2][3][5][6][7][8]
-
Chemical Structure: Sodium 3-[4-anilinophenylazo]benzenesulfonate.
-
Key Chromophore: The Azo group (–N=N–) bridging two aromatic rings.
-
Interference Challenge: As a dye, Metanil Yellow is highly fluorescent under visible light (532 nm or 785 nm), which typically overwhelms the weak Raman scattering signal.
Vibrational Selection Rules
The divergence in sensitivity stems from the fundamental selection rules of vibrational spectroscopy:
-
FT-Raman (Scattering): Relies on a change in polarizability . The symmetric stretching of the central Azo bond (–N=N–) involves a massive deformation of the electron cloud, making it a strong Raman scatterer. This band appears intensely in the 1400–1450 cm⁻¹ region.
-
FT-IR (Absorption): Relies on a change in dipole moment .[1][2] The Azo bond is relatively symmetric and non-polar, resulting in weak IR absorption. FT-IR instead relies on the sulfonate (–SO₃⁻) group vibrations (~1140 cm⁻¹), which are distinct but often obscured by the complex fingerprint of the food/drug matrix (e.g., curcumin in turmeric).
Fluorescence Suppression Strategy
Standard dispersive Raman (using visible lasers) fails for MY detection due to fluorescence. FT-Raman utilizes a 1064 nm Nd:YAG laser (Near-Infrared). At this wavelength, the photon energy is insufficient to trigger the electronic transitions that cause fluorescence, effectively "quenching" the background and revealing the pure vibrational Raman spectrum.
Experimental Workflow & Protocols
The following protocols are designed to ensure reproducibility and self-validation.
Sample Preparation
Objective: Create a homogenous mixture to establish a calibration curve.
-
Stock Preparation: Dissolve Metanil Yellow in deionized water to create a high-concentration slurry, then mix with the matrix (e.g., pure turmeric powder) to achieve a 30% w/w master mix.
-
Serial Dilution: Dilute the master mix with pure matrix to create calibration standards: 25%, 20%, 15%, 10%, 5%, 1%, and 0.01%.
-
Homogenization: Vortex mix for 3 minutes. Critical Step: Inhomogeneity is the primary source of spectral noise in solid-state analysis.
Instrumental Parameters
| Parameter | FT-Raman Protocol | FT-IR Protocol |
| Source | Nd:YAG Laser (1064 nm) | Mid-IR Source (Globar) |
| Detector | InGaAs or Ge Detector | DTGS or MCT |
| Power/Mode | 500 mW - 1000 mW | Transmission (KBr) or ATR |
| Resolution | 4 - 8 cm⁻¹ | 4 cm⁻¹ |
| Scans | 32 - 64 co-added scans | 32 co-added scans |
| Spectral Range | 200 – 3500 cm⁻¹ | 400 – 4000 cm⁻¹ |
Workflow Diagram
The following diagram illustrates the comparative workflow and decision logic.
Figure 1: Comparative experimental workflow for Metanil Yellow detection showing parallel processing paths for FT-Raman and FT-IR.
Data Analysis & Sensitivity Comparison
Spectral Marker Identification
To validate your system, ensure the following peaks are present in your pure Metanil Yellow reference standard before analyzing mixtures.
| Feature | FT-Raman Marker | FT-IR Marker | Assignment |
| Primary Peak | 1406 cm⁻¹ | 1140 cm⁻¹ | Raman: N=N Azo stretch / IR: S-O Sulfonate stretch |
| Secondary Peak | 1147 cm⁻¹ | 1597 cm⁻¹ | C-N stretch / Ring vibrations |
| Matrix Overlap | Minimal (Curcumin weak at 1406) | High (Curcumin strong in fingerprint region) | |
| Signal Nature | Sharp, distinct peak | Broad absorption band | [3] |
Sensitivity Data (LOD)
Based on comparative studies (Dhakal et al., 2016), the quantitative performance differs significantly:
-
FT-Raman: The peak at 1406 cm⁻¹ remains linearly correlated (
) and distinguishable down to 1% concentration .[4][5][6] -
FT-IR: The peak at 1140 cm⁻¹ vanishes into the noise floor below 5% concentration (
for higher concentrations).
Self-Validating Quality Control
-
Raman Validity Check: If the baseline of your Raman spectrum slopes upward significantly (>30% of peak height), fluorescence is not fully suppressed. Check laser alignment or increase the number of scans.
-
IR Validity Check: If using KBr pellets, ensure the moisture peak at 3400 cm⁻¹ is minimized. Water absorption can broaden the 1140 cm⁻¹ region, artificially raising the LOD.
Technical Verdict & Recommendations
Decision Matrix: When to use which?
| Scenario | Recommended Technique | Rationale |
| Trace Detection (<5%) | FT-Raman | Superior sensitivity due to high polarizability of the Azo bond. |
| High Fluorescence Matrix | FT-Raman (1064 nm) | NIR excitation is the only reliable way to bypass fluorescence in dye-based samples. |
| Aqueous Solutions | FT-Raman | Water is a weak Raman scatterer but a strong IR absorber; Raman allows direct analysis in glass vials. |
| Structural Confirmation | FT-IR | If the sample concentration is high (>10%), IR provides complementary data on functional groups (sulfonates) that Raman may miss. |
Final Recommendation
For the specific application of detecting Metanil Yellow adulteration in food or drug matrices, FT-Raman is the primary recommendation . It offers a 5-fold improvement in sensitivity over FT-IR and requires simpler sample preparation (no KBr pelleting required). Researchers should utilize the 1406 cm⁻¹ spectral band as the quantitative marker.
References
-
Dhakal, S., Chao, K., Schmidt, W., Qin, J., Kim, M., & Chan, D. (2016).[5][6] Evaluation of Turmeric Powder Adulterated with Metanil Yellow Using FT-Raman and FT-IR Spectroscopy . Foods, 5(2),[4][5][6] 36.
-
Ellis, D. I., et al. (2016). Point-and-shoot: rapid quantitative detection methods for on-site food fraud analysis . Analytical Methods.
- Schrader, B. (1995). Infrared and Raman Spectroscopy: Methods and Applications. VCH Publishers. (General reference for Selection Rules).
Sources
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- 3. jasco-global.com [jasco-global.com]
- 4. Evaluation of Turmeric Powder Adulterated with Metanil Yellow Using FT-Raman and FT-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Sci-Hub: are you are robot? [sci-hub.jp]
A Comparative Guide to Inter-laboratory Validation of Metanil Yellow Detection in Food
This guide provides an in-depth technical comparison of analytical methodologies for the detection of Metanil yellow, a non-permitted and toxic azo dye frequently used as a food adulterant. Designed for researchers, scientists, and professionals in food safety and drug development, this document synthesizes data from various studies to offer a comprehensive overview of method performance, with a focus on the principles of inter-laboratory validation. While direct, large-scale inter-laboratory comparison studies for Metanil yellow are not extensively published, this guide draws upon single-laboratory validation data to critically evaluate the suitability of various techniques for robust and reproducible analysis across different laboratory settings.
The Imperative for Metanil Yellow Detection in the Food Chain
Metanil yellow is an industrial-grade dye primarily used in the textile and paper industries.[1][2] Its low cost and bright yellow hue have led to its illicit use as a food coloring agent, particularly in products like turmeric powder, pulses, and sweets such as jalebi and laddu, to enhance their appearance and mask poor quality.[1][2][3] However, the consumption of Metanil yellow is associated with significant health risks, including neurotoxicity, carcinogenicity, and damage to vital organs like the liver and kidneys.[3] This underscores the critical need for sensitive, reliable, and validated analytical methods to detect its presence in food products and ensure consumer safety.
The validation of these methods, particularly through inter-laboratory studies, is paramount. An inter-laboratory validation, or collaborative study, assesses the reproducibility and robustness of a method when performed by multiple analysts in different laboratories. This process is essential for establishing a standard method that can be confidently deployed for regulatory compliance and food safety monitoring worldwide. The principles of such validation are outlined in standards like ISO/IEC 17025, which emphasizes accuracy, precision (repeatability and reproducibility), and measurement uncertainty.
Comparative Analysis of Analytical Methodologies
A variety of analytical techniques have been employed for the detection and quantification of Metanil yellow in food matrices. This section provides a comparative overview of the most common methods, evaluating their performance based on key validation parameters.
Chromatographic Methods: The Gold Standard
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most widely used techniques for the separation and identification of synthetic dyes in food.
HPLC, particularly when coupled with a Photodiode Array (PDA) or UV-Vis detector, offers high sensitivity and selectivity for the analysis of Metanil yellow.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). The separated components are then detected and quantified as they elute from the column.
-
Strengths:
-
High Sensitivity and Specificity: HPLC methods can achieve low limits of detection (LOD) and quantification (LOQ), enabling the detection of trace amounts of Metanil yellow.
-
Quantitative Accuracy: Provides precise and accurate quantification of the analyte.
-
Simultaneous Analysis: Capable of detecting multiple dyes in a single run.
-
-
Limitations:
-
Cost and Complexity: HPLC systems are expensive to purchase and maintain, and require skilled operators.
-
Sample Preparation: Often requires extensive sample preparation to remove interfering matrix components.
-
TLC is a simpler and more cost-effective chromatographic technique that is well-suited for screening a large number of samples.
-
Principle of Operation: A sample is spotted onto a plate coated with a thin layer of adsorbent material (stationary phase). A solvent (mobile phase) is then allowed to move up the plate by capillary action, separating the components of the sample based on their affinity for the stationary and mobile phases.
-
Strengths:
-
Limitations:
-
Lower Sensitivity: Generally less sensitive than HPLC.
-
Quantification Challenges: Accurate quantification can be difficult without a densitometer.
-
Spectroscopic Methods: Rapid Screening Tools
Spectroscopic techniques like UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Fourier-Transform Raman (FT-Raman) Spectroscopy offer rapid and often non-destructive methods for detecting Metanil yellow.
-
Principle of Operation: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by the analyte. Metanil yellow exhibits a characteristic absorption maximum that can be used for its detection and quantification.
-
Strengths:
-
Simplicity and Speed: UV-Vis spectrophotometers are relatively easy to operate and provide rapid results.
-
Cost-Effective: The instrumentation is generally less expensive than chromatographic systems.
-
-
Limitations:
-
Matrix Interference: The presence of other colored compounds in the food matrix can interfere with the analysis.
-
Lower Specificity: Less specific than chromatographic methods, making it more suitable for screening rather than confirmation.
-
-
Principle of Operation: These vibrational spectroscopy techniques measure the interaction of infrared radiation with the sample, providing a "fingerprint" spectrum based on the molecular vibrations of the analyte.
-
Strengths:
-
Rapid and Non-destructive: Analysis is typically fast and requires minimal to no sample preparation.
-
High Specificity: The fingerprint spectra provide a high degree of specificity for identification.
-
-
Limitations:
Performance Data Comparison
The following table summarizes the reported performance characteristics of the different analytical methods for Metanil yellow detection based on a review of published studies. It is important to note that these values are from single-laboratory validations and may vary depending on the specific food matrix, instrumentation, and experimental conditions.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Recovery (%) | Key Advantages | Key Disadvantages |
| HPLC-PDA/UV | 0.10 - 0.43 µg/g[6] | 0.34 - 1.45 µg/g[6] | 1.4 - 15.9[6] | 72 (average across various foods)[6] | High sensitivity, specificity, and quantitative accuracy | High cost, complex operation, extensive sample prep |
| TLC | Qualitative | Semi-quantitative | Not typically reported | Not typically reported | Low cost, rapid, high throughput | Lower sensitivity, difficult to quantify accurately |
| UV-Vis | Dependent on matrix | Dependent on matrix | Variable | Variable | Simple, rapid, low cost | Prone to matrix interference, lower specificity |
| FT-IR | ~5% in turmeric[3][4][5] | Not typically reported | Not typically reported | Not applicable | Rapid, non-destructive, specific fingerprint | Lower sensitivity compared to FT-Raman and HPLC |
| FT-Raman | ~1% in turmeric[3][4][5] | Not typically reported | Not typically reported | Not applicable | More sensitive than FT-IR, non-destructive, specific | High instrument cost |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the detection of Metanil yellow using HPLC and TLC, which represent the gold standard and a practical screening method, respectively.
HPLC-PDA Method for Quantitative Analysis of Metanil Yellow
This protocol is a generalized procedure based on common practices for the analysis of synthetic dyes in food.
1. Sample Preparation (Extraction from Turmeric Powder):
-
Weigh 1 g of the turmeric powder sample into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol/water (70:30, v/v) solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-PDA Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: Start with 10% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 428 nm for Metanil yellow.[7]
-
Column Temperature: 30 °C.
3. Calibration and Quantification:
-
Prepare a series of standard solutions of Metanil yellow in the mobile phase at known concentrations.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract and determine the concentration of Metanil yellow from the calibration curve.
Diagram of HPLC Workflow for Metanil Yellow Detection
Caption: Workflow for the quantitative analysis of Metanil yellow in food samples using HPLC-PDA.
TLC Method for Rapid Screening of Metanil Yellow
This protocol provides a simple and effective method for the qualitative detection of Metanil yellow in sweets.[1][2]
1. Sample Preparation (Extraction from Sweets):
-
Take a small portion of the sweet sample (e.g., jalebi or laddu) and dissolve it in warm water.
-
For fatty samples, extraction with acetic acid followed by centrifugation can be effective.[1][2]
-
The colored extract will be used for spotting on the TLC plate.
2. TLC Procedure:
-
TLC Plate: Silica gel 60 F254 pre-coated aluminum plate.
-
Spotting: Using a capillary tube, spot the sample extract and a standard solution of Metanil yellow on the baseline of the TLC plate.
-
Developing Solvent: A mixture of n-butanol, glacial acetic acid, and water (4:1:5 v/v/v, upper phase).
-
Development: Place the TLC plate in a developing chamber containing the solvent system and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. The yellow spot of Metanil yellow will be visible under daylight. The presence of Metanil yellow in the sample is confirmed if the Rf value of a spot in the sample chromatogram matches that of the standard.
Diagram of TLC Workflow for Metanil Yellow Screening
Caption: Workflow for the qualitative screening of Metanil yellow in food samples using TLC.
The Path to Inter-laboratory Validation
While the methods described above have been validated in individual laboratories, true confidence in a method's performance comes from successful inter-laboratory validation. This process typically involves:
-
Method Selection and Protocol Standardization: A detailed, unambiguous protocol for the chosen method (e.g., HPLC-PDA) is developed and agreed upon by all participating laboratories.
-
Sample Preparation and Distribution: Homogeneous samples of the food matrix (e.g., turmeric powder) spiked with known concentrations of Metanil yellow, as well as blank samples, are prepared and distributed to the participating laboratories.
-
Analysis and Data Reporting: Each laboratory analyzes the samples according to the standardized protocol and reports their results to a central coordinator.
-
Statistical Analysis: The data is statistically analyzed to determine the method's repeatability (precision within a single lab) and reproducibility (precision between labs). Other performance characteristics such as accuracy and recovery are also assessed.
The successful completion of an inter-laboratory study provides the necessary evidence for a method to be adopted as a standard or official method by regulatory bodies.
Conclusion and Future Perspectives
The detection of Metanil yellow in food is a critical aspect of ensuring food safety. While several analytical methods are available, HPLC stands out for its sensitivity and quantitative accuracy, making it the most suitable candidate for a reference method. TLC, on the other hand, serves as an excellent, cost-effective tool for rapid screening. Spectroscopic methods like FT-Raman and FT-IR show promise for rapid, non-destructive screening, although their sensitivity may be a limiting factor for regulatory purposes.
The future of Metanil yellow detection lies in the development of more rapid, portable, and cost-effective methods that can be deployed for on-site screening. However, for regulatory enforcement and ensuring the integrity of the food supply chain, the establishment of a robust, inter-laboratory validated HPLC method is essential. This guide provides the foundational knowledge for laboratories to select and implement appropriate methods for Metanil yellow detection and underscores the critical need for collaborative studies to establish universally accepted analytical standards.
References
-
Dhakal, S., Chao, K., Schmidt, W., Qin, J., Kim, M., & Chan, D. (2016). Evaluation of Turmeric Powder Adulterated with Metanil Yellow Using FT-Raman and FT-IR Spectroscopy. Foods, 5(2), 36. [Link]
-
ResearchGate. (n.d.). Evaluation of Turmeric Powder Adulterated with Metanil Yellow Using FT-Raman and FT-IR Spectroscopy. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Detection of metanil yellow contamination in turmeric using FT-Raman and FT-IR spectroscopy. Retrieved January 31, 2026, from [Link]
-
Dhakal, S., Chao, K., Schmidt, W., Qin, J., Kim, M., & Chan, D. (2016). Evaluation of Turmeric Powder Adulterated with Metanil Yellow Using FT-Raman and FT-IR Spectroscopy. Foods, 5(2), 36. [Link]
-
Vikaspedia. (n.d.). Methods for Detection of common adulterants in food. Retrieved January 31, 2026, from [Link]
-
Gosetti, F., et al. (2018). Identification and Quantitation of Water-Soluble Synthetic Colors in Foods by Liquid Chromatography/Ultraviolet–Visible Method Development and Validation. Journal of AOAC INTERNATIONAL, 101(4), 1083-1090. [Link]
-
Kourani, K., Kapoor, N., Badiye, A., & Shukla, R. K. (2020). Detection of synthetic food color “Metanil Yellow” in sweets: a systematic approach. JPC – Journal of Planar Chromatography – Modern TLC, 33(4), 413-418. [Link]
-
OUCI. (n.d.). Detection of synthetic food color “Metanil Yellow” in sweets: a systematic approach. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Detection of synthetic food color “Metanil Yellow” in sweets: a systematic approach. Retrieved January 31, 2026, from [Link]
-
Lee, S., et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Applied Sciences, 11(14), 6641. [Link]
-
Eurofins. (n.d.). Analytical Approaches to Food Dye Analysis and Detection of Dye Adulteration. Retrieved January 31, 2026, from [Link]
-
Lee, J. H., et al. (2019). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Journal of the Korean Society for Applied Biological Chemistry, 62(1), 85-91. [Link]
-
King's College London. (n.d.). Laboratory Protocol - TLC Analysis of Food Dyes. Retrieved January 31, 2026, from [Link]
-
Jeong, S. H., et al. (2015). Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine. Poster session presented at the meeting of the Korean Society of Food Science and Technology, Seoul, Korea. [Link]
-
ResearchGate. (n.d.). Identifying Turmeric Powder by Source and Metanil Yellow Adulteration Levels Using Near-Infrared Spectra and PCA-SIMCA Modeling. Retrieved January 31, 2026, from [Link]
-
Balan, B., et al. (2020). Identifying Turmeric Powder by Source and Metanil Yellow Adulteration Levels Using Near-Infrared Spectra and PCA-SIMCA Modeling. Journal of Food Protection, 83(6), 1035-1044. [Link]
-
Sci-Hub. (n.d.). Evaluation of Turmeric Powder Adulterated with Metanil Yellow Using FT-Raman and FT-IR Spectroscopy. Retrieved January 31, 2026, from [Link]
-
Semantic Scholar. (n.d.). Detection of synthetic food color “Metanil Yellow” in sweets: a systematic approach. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). Analysis of Methanol Yellow in Yellow Food Circulating in the Jambi City Market. Retrieved January 31, 2026, from [Link]
-
Scribd. (n.d.). ISO 16373-1-2015. Retrieved January 31, 2026, from [Link]
-
SIS Certifications. (n.d.). ISO Certification for Chemical Industry. Retrieved January 31, 2026, from [Link]
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A Researcher's Guide to Azo Dye Toxicity: Selecting Metanil Yellow as a Positive Control
In the intricate landscape of toxicology, particularly within the realm of drug development and chemical safety assessment, the selection of appropriate controls is paramount to the integrity and validity of experimental findings. This guide provides an in-depth technical comparison of Metanil yellow and other azo dyes, establishing a framework for its use as a positive control in toxicity studies. We will delve into the mechanistic underpinnings of azo dye toxicity, provide detailed experimental protocols, and present comparative data to aid researchers in making informed decisions for their study designs.
The Critical Role of a Positive Control in Azo Dye Toxicity Screening
Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), represent the largest class of synthetic colorants used across various industries. While many are inert, some possess the potential for significant toxicity upon metabolic activation. The primary mechanism of this toxicity involves the reductive cleavage of the azo bond, often by azoreductases present in the gut microbiota and the liver, leading to the formation of aromatic amines. These amines are often the ultimate carcinogens, capable of inducing cellular damage, genotoxicity, and oxidative stress.
In this context, a positive control serves as a benchmark for a toxic response. It is an essential component of a self-validating experimental system, ensuring that the chosen assays and model organisms are sensitive enough to detect the anticipated toxic effects. An ideal positive control for azo dye toxicity studies should be a well-characterized azo dye with consistently demonstrable and potent toxic effects across a range of assays.
Metanil Yellow: A Robust Positive Control
Metanil yellow (C.I. Acid Yellow 36) is a non-permitted food colorant that has been extensively studied and is recognized for its multi-organ toxicity. Its well-documented adverse effects make it a suitable candidate for a positive control in azo dye toxicity research.
Mechanism of Metanil Yellow Toxicity
Upon ingestion, Metanil yellow is metabolized into aromatic amines, which are the primary mediators of its toxicity. The subsequent cellular damage is largely attributed to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. This oxidative stress can lead to lipid peroxidation, protein damage, and DNA strand breaks, ultimately culminating in cytotoxicity and genotoxicity.
Comparative Analysis of Azo Dyes for Positive Control Selection
While Metanil yellow is a strong candidate, other azo dyes also exhibit significant toxicity and are worth considering as alternatives or for comparative studies. Here, we compare Metanil yellow with two other well-known toxic azo dyes: Sudan I and Congo red.
| Feature | Metanil Yellow | Sudan I | Congo Red |
| Chemical Class | Monoazo Dye | Monoazo Dye | Diazo Dye |
| Primary Toxicity | Hepatotoxicity, Nephrotoxicity, Neurotoxicity, Genotoxicity | Genotoxicity, Carcinogenicity | Carcinogenicity, Genotoxicity |
| Metabolic Activation | Azoreductase cleavage to aromatic amines | Azoreductase cleavage and P450-mediated oxidation | Azoreductase cleavage to benzidine (a known carcinogen) |
| Reported LD50 (Oral, Rat) | 5000 mg/kg | Data not readily available, classified as a Category 3 carcinogen by IARC | Data not readily available, known carcinogen |
| Genotoxicity in Allium cepa | Induces chromosomal aberrations, decreases mitotic index | Not as commonly reported in Allium cepa assays | Can induce genotoxic effects |
Justification for Metanil Yellow as the Primary Positive Control:
Metanil yellow's broad spectrum of toxicity, affecting multiple organ systems, and its well-documented genotoxic effects in established bioassays like the Allium cepa test, provide a comprehensive and reliable toxicological profile. Its moderate acute toxicity (LD50 of 5000 mg/kg in rats) also makes it a safer option to handle in a laboratory setting compared to some highly potent carcinogens, while still inducing measurable toxic effects at appropriate concentrations.
Experimental Protocols for Azo Dye Toxicity Assessment
To ensure the reproducibility and validity of your findings, it is crucial to follow standardized protocols. Below are detailed methodologies for key in vitro and in vivo assays for assessing azo dye toxicity, using Metanil yellow as the positive control.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of Metanil yellow in sterile distilled water or DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing different concentrations of Metanil yellow. Include a negative control (medium only) and a solvent control if DMSO is used.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the EC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Genotoxicity Assessment: Allium cepa Chromosomal Aberration Assay
The Allium cepa (onion) root chromosomal aberration assay is a sensitive and reliable method for evaluating the genotoxic potential of substances.
Principle: The root meristematic cells of Allium cepa have a high rate of proliferation and large chromosomes, making them suitable for observing chromosomal abnormalities induced by genotoxic agents.
Protocol:
-
Bulb Preparation: Select healthy, equal-sized onion bulbs. Carefully remove the dry outer scales and place the bulbs in beakers filled with distilled water for 24-48 hours to initiate root growth.
-
Treatment: Once the roots have reached a length of 2-3 cm, transfer the bulbs to beakers containing various concentrations of Metanil yellow solution (e.g., 25, 50, 100 µg/mL). Use distilled water as a negative control. Expose the roots for 24 and 48 hours.
-
Root Tip Fixation: After the exposure period, carefully excise the root tips and fix them in Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1 v/v/v) for 24 hours.
-
Hydrolysis: Transfer the fixed root tips to 1N HCl at 60°C for 5-10 minutes.
-
Staining: Stain the hydrolyzed root tips with 2% aceto-orcein stain for 1-2 hours.
-
Slide Preparation: Place a single root tip on a clean glass slide, add a drop of 45% acetic acid, and gently squash it with a coverslip.
-
Microscopic Analysis: Observe the slides under a light microscope. Score at least 1000 cells per concentration to determine the Mitotic Index (MI) and the frequency of chromosomal aberrations (e.g., bridges, fragments, sticky chromosomes).
-
Data Analysis: Calculate the Mitotic Index (MI = (Number of dividing cells / Total number of cells) x 100) and the percentage of aberrant cells.
Developmental Toxicity Assessment: Zebrafish Embryo Toxicity Test (ZFET)
The zebrafish (Danio rerio) embryo is a powerful in vivo model for developmental toxicity studies due to its rapid external development, optical transparency, and genetic homology to humans. The ZFET is recognized by the OECD Test Guideline 236.
Principle: Fertilized zebrafish embryos are exposed to the test substance for 96 hours, and various lethal and sub-lethal endpoints are observed to assess developmental toxicity.
Protocol:
-
Embryo Collection: Collect freshly fertilized embryos (within 1-2 hours post-fertilization) and select those that are developing normally.
-
Exposure: Place 20 embryos per well in a 24-well plate containing embryo medium. Prepare a range of Metanil yellow concentrations in the embryo medium. Include a negative control (embryo medium only).
-
Incubation: Incubate the plates at 28.5°C with a 14/10-hour light/dark cycle for 96 hours.
-
Endpoint Observation: Observe the embryos at 24, 48, 72, and 96 hours post-fertilization (hpf) for the following endpoints:
-
Lethal endpoints: Coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Sub-lethal endpoints: Pericardial edema, yolk sac edema, spinal curvature, and hatching rate.
-
-
Data Analysis: Calculate the LC50 (lethal concentration for 50% of the embryos) and EC50 (effective concentration causing sub-lethal effects in 50% of the embryos).
Visualizing the Mechanisms of Azo Dye Toxicity
To better understand the underlying processes of azo dye toxicity, the following diagrams illustrate the key pathways.
Caption: Metabolic activation of azo dyes to toxic aromatic amines.
Caption: Induction of oxidative stress and cellular damage by aromatic amines.
Conclusion
The selection of a suitable positive control is a cornerstone of robust toxicological research. Metanil yellow, with its well-characterized multi-organ toxicity, clear mechanism of action involving metabolic activation and oxidative stress, and demonstrable effects in a variety of established in vitro and in vivo assays, stands out as a reliable and effective positive control for azo dye toxicity studies. This guide provides the necessary framework, including comparative data and detailed experimental protocols, to empower researchers to design and execute scientifically sound and self-validating experiments in the critical field of azo dye toxicology.
References
- An, J., et al. (2007). Sudan I induces genotoxic effects and oxidative DNA damage in HepG2 cells. Food and Chemical Toxicology, 45(9), 1593-1599.
- Khan, I. S., et al. (2020). Genotoxic effect of two commonly used food dyes metanil yellow and carmoisine using Allium cepa L.
- Bienstock, R. J., Perera, L., & Pasquinelli, M. A. (2022). Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites. Frontiers in Chemistry, 10, 880782.
- Siddiqui, S. I., et al. (2023). Investigation of Congo Red Toxicity towards Different Living Organisms: A Review. Processes, 11(3), 807.
- THINK INDIA JOURNAL. (2019). Toxic Effect of Metanil Yellow As Food Adulterant: A Review. THINK INDIA JOURNAL, 22(17), 1652-1656.
- Ghosh, D., et al. (2017). Metanil yellow: The toxic food colorant. Journal of Environmental and Public Health, 2017, 1-5.
- Firdaus, R. T., & Maube, M. A. (2017). Allium Cepa Root Chromosomal Aberration Assay: A Review. International Journal of Pharmaceutical Sciences and Research, 8(7), 2746-2752.
- OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals, Section 2. Paris: OECD Publishing.
-
European Commission, Joint Research Centre. (n.d.). Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). Retrieved from [Link]
- Kovács, R., et al. (2021). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)
- Hlavica, P. (2005). Primary aromatic amines: Their N-oxidative bioactivation. Critical Reviews in Toxicology, 35(8-9), 793-841.
- Kovacic, P., & Somanathan, R. (2014). Novel, unifying mechanism for aromatic primary-amines (therapeutics, carcinogens and toxins): electron transfer, reactive oxygen species, oxidative stress and metabolites. MedChemComm, 5(3), 273-284.
A Senior Application Scientist's Guide to the Validation of Metanil Yellow as a Food Adulteration Marker
This guide provides a comprehensive technical comparison of analytical methodologies for the validation of Metanil yellow as a critical marker for food adulteration. Designed for researchers, analytical scientists, and quality control professionals, this document moves beyond mere procedural descriptions to offer an in-depth analysis of experimental choices, performance data, and the intrinsic logic of method validation. Our objective is to equip you with the necessary expertise to select, validate, and implement the most appropriate detection strategy for your laboratory's specific needs.
The Imperative for Vigilance: Metanil Yellow Adulteration
Metanil yellow (C₁₈H₁₄N₃NaO₃S) is a non-permitted, water-soluble azo dye primarily used in industries like textiles and paper.[1] Its low cost and vibrant yellow hue make it a common, yet illegal, adulterant in food products, especially in developing nations. It is frequently used to enhance the color of turmeric, pulses, lentils, sweets, and other foodstuffs, masking poor quality and deceiving consumers.[2][3]
The scientific imperative for its detection is underscored by its significant toxicity. Chronic exposure to Metanil yellow is linked to severe health consequences, including neurotoxicity, carcinogenicity, and damage to vital organs such as the liver and kidneys.[4] Validating Metanil yellow as a definitive marker for adulteration is therefore not just an analytical exercise, but a crucial component of public health protection.
Principles of Detection: A Comparative Framework
The validation of Metanil yellow as an adulteration marker is fundamentally tied to the reliability of the analytical methods used for its detection. The choice of method represents a trade-off between sensitivity, specificity, cost, and throughput. This guide critically compares four prominent techniques: Thin-Layer Chromatography (TLC), UV-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Surface-Enhanced Raman Spectroscopy (SERS).
General Experimental Workflow
The analytical process, from sample receipt to final validation, follows a logical sequence of steps designed to isolate the analyte from a complex food matrix and ensure accurate measurement.
Caption: A generalized workflow for the detection of Metanil yellow in food samples.
Comparative Performance of Analytical Methods
The trustworthiness of an analytical method is established through rigorous validation, assessing key performance parameters as outlined by bodies like the International Council for Harmonisation (ICH) and AOAC INTERNATIONAL.[5][6] The following table summarizes typical performance data for the detection of Metanil yellow, providing a basis for objective comparison.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) |
| TLC | ~2-10 ng/spot[7] | ~5-20 ng/spot[7] | Not applicable (Semi-quantitative) | Semi-quantitative | >15% |
| UV-Vis | ~0.1 µg/mL[8][9] | ~0.3-0.6 µg/mL[8][9] | >0.999[9] | 95-105% | <5%[9] |
| HPLC | ~0.05 µg/kg[10] | ~0.3 µg/kg[10] | >0.9999[11] | 96-102%[11] | <5%[11] |
| SERS | ~10⁻⁶ M (~0.38 µg/mL)[12] | Analyte dependent | Method dependent | 88-96%[13] | <15% |
Note: These values are representative and can vary based on the specific food matrix, instrumentation, and protocol used. The causality behind these differences lies in the fundamental principles of each technique.
In-Depth Methodological Protocols
The following protocols are detailed to be self-validating, providing the "why" behind the "how" to ensure reproducibility and trustworthiness.
Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is an invaluable, low-cost screening tool. Its power lies in its simplicity and ability to rapidly process multiple samples, making it ideal for initial qualitative assessments in resource-limited settings. The choice of a polar stationary phase (silica) and a moderately polar mobile phase allows for the separation of the polar Metanil yellow from less polar matrix components.
Experimental Protocol:
-
Sample Preparation:
-
Weigh 1 g of the homogenized food sample (e.g., turmeric or sweet) into a centrifuge tube.
-
Add 10 mL of 70% ethanol. The hydroalcoholic solvent is chosen for its ability to efficiently extract the water-soluble Metanil yellow.
-
Vortex vigorously for 5 minutes to ensure complete extraction, then centrifuge at 4000 rpm for 10 minutes to pellet solid debris.
-
Carefully collect the clear supernatant for analysis.
-
-
TLC Plate Spotting:
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel 60 F₂₅₄ TLC plate.
-
Using a capillary tube, spot 10 µL of the sample extract and a 1 mg/mL standard solution of Metanil yellow onto the origin line. Keep spots small and concentrated for better resolution.
-
-
Chromatographic Development:
-
Prepare a mobile phase of n-butanol:acetic acid:water (4:1:5 v/v/v). This solvent system provides the right polarity to move Metanil yellow up the plate while separating it from interferences.
-
Place the prepared mobile phase in a developing chamber and allow it to saturate for 15-20 minutes to ensure uniform solvent vapor pressure.
-
Place the spotted TLC plate in the chamber and develop until the solvent front is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate, mark the solvent front with a pencil, and allow it to air dry completely.
-
Visualize the plate under visible light. A yellow spot in the sample lane that matches the color and migration distance of the standard indicates the presence of Metanil yellow.
-
Calculate the Retardation Factor (Rf) = (distance traveled by spot) / (distance traveled by solvent front). The Rf value of the sample spot should match that of the standard for positive identification.[14]
-
UV-Visible (UV-Vis) Spectrophotometry
Expertise & Experience: UV-Vis spectrophotometry offers a quantitative step-up from TLC. It leverages the Beer-Lambert law, where the absorbance of light by the dye is directly proportional to its concentration. The key to accuracy is identifying the specific wavelength of maximum absorbance (λmax) for Metanil yellow (~440-450 nm) and creating a precise calibration curve.[10][15] Adding hydrochloric acid can create a stable color complex, enhancing reproducibility.[10][15]
Experimental Protocol:
-
Sample and Standard Preparation:
-
Prepare a sample extract as described in the TLC protocol.
-
Prepare a stock solution of Metanil yellow (100 µg/mL) in distilled water.
-
From the stock, prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) in 10 mL volumetric flasks.[15] To each flask, add 1 mL of 1M HCl and dilute to the mark with distilled water.
-
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 20 minutes for lamp stability.
-
Set the wavelength to the predetermined λmax of the Metanil yellow-HCl complex (approx. 450 nm).[15]
-
Use a blank solution (1 mL of 1M HCl diluted to 10 mL with water) to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample extract (prepared similarly with HCl).
-
-
Quantification:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the linear regression equation (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
-
Use the absorbance of the sample extract and the regression equation to calculate the concentration of Metanil yellow in the sample.
-
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for confirmatory analysis and accurate quantification due to its high resolution, sensitivity, and specificity.[4] A reversed-phase C18 column is used, where the nonpolar stationary phase retains the moderately polar Metanil yellow. A gradient elution with a polar mobile phase (acetonitrile and a buffered aqueous solution) is employed to effectively separate the analyte from complex matrix components and then elute it for detection by a Photodiode Array (PDA) detector, which confirms both retention time and spectral purity.
Caption: A schematic diagram of a typical HPLC-PDA system.
Experimental Protocol:
-
Sample Preparation:
-
Perform a solvent extraction as described for TLC.
-
For complex matrices, a Solid-Phase Extraction (SPE) clean-up step using a C18 cartridge is recommended to remove interfering compounds and protect the analytical column.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Solvent A: 50 mM ammonium acetate in water. Solvent B: Acetonitrile.[16]
-
Gradient Elution: A typical gradient might run from 10% B to 90% B over 15 minutes to resolve all components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: PDA detector set to monitor at the λmax of Metanil yellow (~428 nm).[16]
-
-
Quantification and Validation:
-
Prepare a series of Metanil yellow standards in the mobile phase.
-
Inject standards to establish a calibration curve, confirming linearity (R² > 0.999).
-
Inject the prepared sample extract. Identify Metanil yellow by comparing its retention time and UV-Vis spectrum with the standard.
-
Quantify using the calibration curve. The system is self-validating through peak purity analysis provided by the PDA detector.
-
Surface-Enhanced Raman Spectroscopy (SERS)
Expertise & Experience: SERS is a cutting-edge technique offering ultra-high sensitivity, capable of detecting trace amounts of adulterants. It works by enhancing the Raman scattering signal of Metanil yellow when it is adsorbed onto a nanostructured metal surface, typically gold (Au) or silver (Ag) nanoparticles. This provides a unique vibrational "fingerprint," making it highly specific. The protocol's success hinges on the quality of the SERS substrate and the proper interaction between the analyte and the nanoparticles.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a liquid extract of the food sample using 0.5 M HCl to ensure the dye is protonated, which can enhance its SERS signal.[17] Let the mixture rest for 5-10 minutes.
-
-
SERS Analysis:
-
In a clean 2 mL glass vial, add approximately 800 µL of a colloidal gold nanoparticle (Au NP) solution.[17]
-
Add 100 µL of the sample extract to the Au NP solution.
-
Add 100 µL of an aggregating agent, such as 0.5 M NaCl, to the vial.[17] The salt induces nanoparticle aggregation, creating "hot spots" where the electromagnetic enhancement is maximal.
-
Gently mix the solution and immediately place it in the SERS analyzer for measurement.
-
-
Data Interpretation:
-
Acquire the SERS spectrum.
-
Compare the spectrum of the sample to a reference spectrum of Metanil yellow obtained under the same conditions.[18]
-
Positive identification is based on the matching of characteristic Raman peaks. Quantification can be achieved by correlating the intensity of a major peak with concentration via a calibration curve.
-
Alternatives and Co-contaminants
While Metanil yellow is a primary target, a comprehensive validation strategy should consider other potential adulterants. Other non-permitted yellow/orange dyes such as Orange II and Auramine O have also been illegally used in food products.[19] Analytical methods, particularly HPLC, can often be adapted to detect a range of these dyes simultaneously.[16]
Conversely, the legitimate colorant in turmeric is curcumin .[20][21] Validated methods should be able to distinguish Metanil yellow from curcumin, which has its own distinct chemical properties and chromatographic behavior.[20]
Conclusion: Selecting the Right Tool for the Task
The validation of Metanil yellow as a food adulteration marker is a multi-faceted process where the choice of analytical technique is paramount.
-
TLC remains a valuable, cost-effective screening tool , perfect for initial, high-throughput qualitative assessments.
-
UV-Vis Spectrophotometry offers a simple and accessible method for quantification , suitable for routine quality control where high sensitivity is not the primary requirement.
-
HPLC-PDA stands as the definitive confirmatory and quantification method , providing the high specificity, sensitivity, and accuracy required for regulatory compliance and legal verification.
-
SERS is an emerging powerhouse for rapid, ultra-sensitive detection , with immense potential for on-site screening and detection of trace contamination, though it requires specialized equipment and expertise.
A robust food safety program will ideally leverage a combination of these techniques: rapid screening with TLC or portable SERS, followed by confirmation and precise quantification with HPLC. By understanding the causality behind the protocols and the quantitative performance of each method, scientists can confidently validate Metanil yellow as a reliable marker, ensuring the integrity of the food supply and protecting consumer health.
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Paul, G., et al. (2013). Development of a visible spectrophotometric method for the quantitative determination of metanil yellow in different food samples. International Journal of Pharmacy and Biological Sciences, 4(2), 685-692. [Link]
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Silva, L. P., et al. (2020). A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples. Food Science and Technology, 41, 358-364. [Link]
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Kourani, K., et al. (2021). Detection of synthetic food color “Metanil Yellow” in sweets: a systematic approach. Environmental Science and Pollution Research, 28, 41949-41957. [Link]
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Fang, Y., et al. (2019). Determination of metanil yellow in juice and jam by high performance liquid chromatography. Journal of Food Safety and Quality, 10(2), 527-532. [Link]
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Patil, S., et al. (2023). Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Dexlansoprazole. Asian Journal of Pharmaceutical Analysis, 13(3), 194-198. [Link]
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Csepregi, R., et al. (2021). Quantitative determination of some food dyes using digital processing of images obtained by thin-layer chromatography. Processes, 9(11), 1988. [Link]
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Dixit, S., et al. (2015). A simple and precise ultra-high-performance liquid chromatography with photodiode array detector based analytical method is developed for detection and quantification of metanil yellow and Sudan 1 from turmeric and chili powders. Journal of Food Science and Technology, 52(4), 2339-2345. [Link]
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Lee, H., et al. (2017). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Journal of the Korean Society for Applied Biological Chemistry, 60, 273-279. [Link]
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Dhakal, S., et al. (2016). Evaluation of Turmeric Powder Adulterated with Metanil Yellow Using FT-Raman and FT-IR Spectroscopy. Foods, 5(2), 36. [Link]
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Kourani, K., et al. (2021). Detection of synthetic food color “Metanil Yellow” in sweets: a systematic approach. Environmental Science and Pollution Research, 28(32), 41949-41957. [Link]
-
Lee, S., et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Foods, 10(11), 2633. [Link]
-
Sari, N. P., et al. (2022). ANALYSIS OF METANIL YELLOW IN PACKAGED JAMU BY UV-VIS SPECTROPHOTOMETRIC METHOD. Lux Mensana: Journal of Scientific Health, 1(3), 136-144. [Link]
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Acworth, I. N., et al. (2013). The Quantitative Analysis of Curcuminoids in Food and Food Additives Using Rapid HPLC With Electrochemical, UV, or Fluorescence Detection. Natural Products Insider. [Link]
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U.S. Food and Drug Administration. (2023). Color Additives in Foods. [Link]
-
Das, G., et al. (2019). SERS sensing of Metanil yellow in turmeric solution using self-organized nanoparticle arrays grown on Ion beam patterned soda-lime glass. Applied Surface Science, 481, 103-110. [Link]
-
Wang, Y., et al. (2022). Fast and Low-Cost Surface-Enhanced Raman Scattering (SERS) Method for On-Site Detection of Flumetsulam in Wheat. Foods, 11(13), 1939. [Link]
-
Gopinath, K., et al. (2020). A critical review of analytical methods for determination of curcuminoids in turmeric. Critical Reviews in Food Science and Nutrition, 60(19), 3299-3315. [Link]
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Ghosh, D., et al. (2018). Metanil yellow: The toxic food colorant. Journal of Environmental Science, Toxicology and Food Technology, 12(6), 33-38. [Link]
-
Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. [Link]
-
Nath, P., et al. (2016). Extraction of Natural Food Color from Tomato, Carrot and Turmeric. International Journal of Scientific and Research Publications, 6(7). [Link]
-
University of Oxford. (n.d.). Extraction, Separation and Identification of Curcuminoid Pigments in Turmeric. [Link]
-
Environmental Working Group. (2024). Surprise! Foods you'd never guess contain artificial food dye. [Link]
-
Nagy, L., et al. (2023). Reusable SERS Substrates Based on Gold Nanoparticles for Peptide Detection. Chemosensors, 11(12), 606. [Link]
-
APASA. (n.d.). Curcumin as a food colorant. [Link]
-
Food Standards Agency. (n.d.). Food additives. [Link]
-
Wei, Y., et al. (2021). Theoretical predictions and experimental verifications of SERS detection in colorants. Scientific Reports, 11(1), 1-10. [Link]
-
Calvo-Lozano, O., et al. (2023). Synthesis of tailored nanostructured gold surfaces for SERS applications by controlled seed deposition and growth. UPCommons. [Link]
-
Jain, R., et al. (2018). Development and validation of UV-Visible spectrophotometric baseline manipulation methodology for simultaneous analysis of drotraverine and etoricoxib in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science, 8(3), 116-121. [Link]
-
Mounika, A., et al. (2016). extraction and purification of curcumin from turmeric. Journal of Global Trends in Pharmaceutical Sciences, 7(2), 3233-3236. [Link]
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Leake, L. (2023). Finding (and Avoiding) Artificial Food Dyes. 100 Days of Real Food. [Link]
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Asif, H. M., et al. (2024). Analysis and detection of metals in synthetic food colors of sweets by TLC, FTIR and AAS. Journal of Pharmaceutical Negative Results, 15(1), 1-7. [Link]
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Sasank, K., et al. (2022). Curcumin – a natural colorant-based pH indicator for molecular diagnostics. Analytical Methods, 14(36), 3467-3473. [Link]
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Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. [Link]
-
Dolan, J. W. (2013). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. LCGC North America, 31(8), 646-651. [Link]
-
Ali, M. A., et al. (2022). Advancing SERS as a quantitative technique: challenges, considerations, and correlative approaches to aid validation. Nanoscale, 14(30), 10695-10719. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
